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  • Product: 5,6,7,8-Tetrahydropteroic Acid
  • CAS: 4299-32-5

Core Science & Biosynthesis

Foundational

The Biological Role of 5,6,7,8-Tetrahydropteroic Acid in Folate Metabolism: Non-Canonical Pathways and Antifolate Drug Design

Executive Summary Folate metabolism is a fundamental driver of cellular proliferation, providing the essential one-carbon units required for purine, pyrimidine, and amino acid biosynthesis. While the canonical folate pat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Folate metabolism is a fundamental driver of cellular proliferation, providing the essential one-carbon units required for purine, pyrimidine, and amino acid biosynthesis. While the canonical folate pathway relies on dihydrofolate reductase (DHFR) to generate tetrahydrofolate (THF), a subset of pathogenic bacteria and archaea utilize a completely DHFR-independent route. At the core of this non-canonical pathway lies 5,6,7,8-tetrahydropteroic acid (H4Pte) .

Acting as a critical metabolic bypass, H4Pte allows organisms like Helicobacter pylori to synthesize essential folates without the need for a dihydrofolate (DHF) intermediate[1]. This whitepaper provides an in-depth technical analysis of H4Pte enzymology, its kinetic profile, and its emerging role as a structural scaffold for novel antifolate therapeutics designed to exploit these divergent biological pathways.

Mechanistic Role in Non-Canonical Folate Biosynthesis

In most eukaryotes and canonical bacteria, folate biosynthesis follows a strict sequence: dihydropteroate synthase (DHPS) forms dihydropteroate (H2Pte), dihydrofolate synthase (DHFS) adds a glutamate residue to form DHF, and finally, DHFR reduces DHF to THF.

However, genomic analyses of Helicobacter pylori reveal a complete absence of the folA gene, which encodes DHFR[1]. To survive, these organisms rely on a highly specialized bifunctional enzyme known as FolP. While FolP traditionally acts only as a DHPS, the H. pylori variant possesses an additional N-terminal domain that binds flavin mononucleotide (FMN), granting it potent dihydropteroate reductase (DHPR) activity[1][2].

This enzyme directly reduces H2Pte to H4Pte using soluble reduced flavins (FMNH2 or FADH2)[1]. Following the formation of H4Pte, the enzyme tetrahydrofolate synthase (also known as folylpolyglutamate synthase, FPGS; EC 6.3.2.17) catalyzes the ATP-dependent ligation of glutamate directly to the H4Pte skeleton[3][4]. This combined activity yields polyglutamated tetrahydropteroate (H4PteGlun)—functionally equivalent to various tetrahydrofolates—entirely bypassing the DHF intermediate[3][5].

FolatePathway Precursors pABA + DHPPP H2Pte Dihydropteroate (H2Pte) Precursors->H2Pte DHPS (FolP) H4Pte Tetrahydropteroate (H4Pte) H2Pte->H4Pte DHPR (FolP) Non-Canonical DHF Dihydrofolate (DHF) H2Pte->DHF DHFS (FolC) Canonical THF Tetrahydrofolate (THF) H4Pte->THF FPGS / THF Synthase Non-Canonical DHF->THF DHFR (FolA) Canonical

Caption: Canonical DHFR-dependent pathway vs. the non-canonical H4Pte-mediated bypass in H. pylori.

Enzymology and Kinetic Profiling

The interaction between H4Pte and downstream enzymes, particularly FPGS, is a focal point for understanding folate retention. Because the affinity of folate-dependent enzymes increases markedly with the number of glutamic residues, polyglutamylation of H4Pte is essential for C1 metabolism[3][4].

In drug development, the H4Pte scaffold has been heavily modified to probe the active site of FPGS. For example, replacing the nitrogen atoms at positions 5, 8, and 10 with carbon yields 5,8,10-trideaza-5,6,7,8-tetrahydropteroic acid derivatives[6]. Kinetic studies on purified mouse liver FPGS reveal that while the glutamic acid derivative (Compound 1) acts as a highly efficient substrate comparable to natural THF, substituting the terminal glutamate with ornithine (Compound 2) transforms the molecule into a potent competitive inhibitor[6].

Quantitative Data: Kinetic Parameters of H4Pte Analogs against FPGS
CompoundTarget EnzymeKinetic ParameterValueBiological Effect
(6S)-5,6,7,8-Tetrahydrofolate FPGS Km​ ~15 µMNatural substrate for polyglutamylation[6]
5,8,10-Trideaza-H4Pte-Glu FPGS Km​ 15 µMGood substrate; non-cytotoxic up to 100 µM[6]
5,8,10-Trideaza-H4Pte-Orn FPGS Ki​ 10 µMPotent competitive inhibitor of polyglutamylation[6]
DDATHF GARFTIC50N/APotently cytotoxic; inhibits de novo purine synthesis[6][7]

Note: DDATHF (5,10-dideaza-5,6,7,8-tetrahydrofolate) acts primarily by inhibiting glycinamide ribonucleotide formyltransferase (GARFT) rather than FPGS, highlighting how minor bioisosteric replacements in the H4Pte bridge region dictate enzyme specificity[6][7].

Experimental Methodologies

Investigating H4Pte metabolism requires rigorous environmental controls due to the extreme oxidative lability of tetrahydropterins. The following protocols are designed with built-in causality and self-validating mechanisms to ensure data integrity.

Protocol 1: Anaerobic Dihydropteroate Reductase (DHPR) Activity Assay

Causality: H. pylori FolP derives its reducing power from soluble flavins[1]. Because H4Pte rapidly oxidizes in ambient air, the assay must be conducted under strict anaerobic conditions to capture the transient half-reaction kinetics.

Step-by-Step Workflow:

  • Buffer Degassing: Degas the reaction buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl) by bubbling with oxygen-free N2​ for 30 minutes. Transfer all materials to an anaerobic glove box.

  • Flavin Reduction: Photochemically reduce 50 µM FMN using 10 mM EDTA and direct light exposure until the yellow solution turns completely colorless (indicating the formation of FMNH2).

  • Enzyme Incubation: Mix 1 µM of purified recombinant H. pylori FolP with the 50 µM FMNH2.

  • Reaction Initiation: Add a saturating amount of H2Pte (100 µM) to initiate the reduction.

  • Spectrophotometric Detection: Monitor the rapid change in optical absorption spectra (specifically the re-oxidation of FMNH2 at 450 nm) using an anaerobic stopped-flow spectrophotometer[1].

  • Self-Validation System: Run a parallel control lacking H2Pte. The FMNH2 must remain reduced (no absorbance increase at 450 nm), proving that flavin oxidation is strictly coupled to the enzymatic formation of H4Pte[1].

Workflow Step1 Synthesize H4Pte Analogs Step3 Incubate with ATP &[14C]-Glu Step1->Step3 Step2 Purify FPGS Enzyme Step2->Step3 Step4 Quantify Ligation (Scintillation) Step3->Step4

Caption: Experimental workflow for evaluating H4Pte analogs as FPGS substrates or inhibitors.

Protocol 2: FPGS Substrate Specificity and Inhibition Assay

Causality: To determine if a synthetic H4Pte analog (e.g., 5,8,10-trideaza-H4Pte-Orn) acts as a substrate or an inhibitor, researchers must isolate the polyglutamylation step by tracking the ATP-dependent incorporation of radiolabeled glutamate[6][7].

Step-by-Step Workflow:

  • Reaction Mixture Assembly: Combine 100 mM Tris-HCl (pH 7.5), 20 mM KCl, 10 mM MgCl2, 5 mM ATP, and 1 mM [14C]-L-glutamate in a microcentrifuge tube.

  • Analog Addition: Introduce the H4Pte analog at varying concentrations (1 µM to 100 µM).

  • Initiation: Add purified FPGS enzyme to start the reaction. Incubate at 37°C for exactly 30 minutes.

  • Termination & Separation: Quench the reaction by adding ice-cold 10% trichloroacetic acid (TCA). Centrifuge to remove precipitated proteins. Pass the supernatant through a DEAE-cellulose column to separate unreacted [14C]-glutamate from the polyglutamated H4Pte products.

  • Quantification: Elute the products and measure the radioactivity using liquid scintillation counting.

  • Self-Validation System: Include a positive control using 15 µM (6S)-THF to establish the baseline Vmax​ , and a negative control lacking ATP to ensure the detected radioactivity is strictly due to enzymatic ligation and not non-specific binding[6].

References[1] Characterization of a Novel Bifunctional Dihydropteroate Synthase/Dihydropteroate Reductase Enzyme from Helicobacter pylori - PMC | Source: nih.gov | Link[6] 5,8,10-trideaza-5,6,7,8-tetrahydropteroyl-L-ornithine as potential antifolates and antitumor agents - PubMed | Source: nih.gov |Link[3] 6.3.2.17 tetrahydrofolate synthase - ENZYME | Source: expasy.org | Link[2] folP - Bifunctional dihydropteroate synthase/dihydropteroate reductase - Helicobacter pylori | Source: uniprot.org | Link[5] KEGG ENZYME: 6.3.2.12 | Source: kegg.jp |Link[4] Information on EC 6.3.2.17 - tetrahydrofolate synthase - BRENDA Enzyme Database | Source: brenda-enzymes.org | Link[7] Synthesis of (6R)- and (6S)-5,10-dideazatetrahydrofolate oligo-γ-glutamates - PMC | Source: nih.gov | Link

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Exploratory

5,6,7,8-tetrahydropteroic acid chemical structure and molecular properties

This technical guide provides an in-depth analysis of 5,6,7,8-tetrahydropteroic acid (H4pteroate), a critical structural scaffold in one-carbon (C1) metabolism and a foundational intermediate in the rational design of an...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of 5,6,7,8-tetrahydropteroic acid (H4pteroate), a critical structural scaffold in one-carbon (C1) metabolism and a foundational intermediate in the rational design of antifolate therapeutics.

Molecular Architecture and Physicochemical Properties

5,6,7,8-Tetrahydropteroic acid is a reduced pteridine derivative formed by the formal hydrogenation of the 5,6- and 7,8-double bonds of pteroic acid. Biologically, it exists predominantly as the (6S)-diastereomer, which is the enzymatically active configuration required for downstream metabolic processing[1]. The molecule consists of a 2-amino-4-oxo-tetrahydropteridine ring linked via a methylene bridge to a p-aminobenzoic acid (PABA) moiety.

Unlike tetrahydrofolate (THF), tetrahydropteroic acid lacks the terminal L-glutamate residue. This structural distinction makes it highly polar but incapable of intracellular retention via polyglutamylation until it is processed by specific synthases.

Table 1: Quantitative Molecular Properties of (6S)-5,6,7,8-Tetrahydropteroic Acid [2]

PropertyValue
IUPAC Name 4-[[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]methylamino]benzoic acid
Molecular Formula C14H16N6O3
Molecular Weight 316.32 g/mol
Exact Mass 316.128388 Da
Topological Polar Surface Area (TPSA) 141 Ų
XLogP3 0.1
Hydrogen Bond Donors / Acceptors 5 / 6

Biochemical Role in One-Carbon Metabolism

In bacterial and plant systems capable of de novo folate synthesis, tetrahydropteroate serves as a transient but essential metabolic node. The canonical pathway involves the reduction of 7,8-dihydropteroate to 5,6,7,8-tetrahydropteroate, catalyzed by bifunctional enzymes such as dihydropteroate synthase/reductase (e.g., the folP gene product in Helicobacter pylori)[3].

Once formed, tetrahydropteroate must be glutamated to become biologically active. Tetrahydrofolate synthase (EC 6.3.2.17) catalyzes the ATP-dependent ligation of L-glutamate to tetrahydropteroate, yielding tetrahydrofolate[4]. This glutamylation is a critical causality checkpoint: folate-dependent enzymes exhibit a markedly higher binding affinity for polyglutamated species. Without the initial glutamate addition to the tetrahydropteroate scaffold, the molecule cannot participate in the critical 1-carbon transfer reactions required for purine and thymidylate biosynthesis[1][4].

FolatePathway DHP 7,8-Dihydropteroate THP 5,6,7,8-Tetrahydropteroate DHP->THP Dihydropteroate Reductase (e.g., folP / NADH-dependent) THF Tetrahydrofolate (H4Folate) THP->THF Tetrahydrofolate Synthase (+ L-Glutamate, ATP) PolyGlu Polyglutamated H4Folate THF->PolyGlu Folylpolyglutamate Synthetase (FPGS)

Metabolic routing of 5,6,7,8-tetrahydropteroate in folate biosynthesis.

Pharmacological Applications: Antifolates and Oncology

The tetrahydropteroic acid scaffold is a prime target for the development of "non-classical" antifolates. Classical antifolates (like Methotrexate) contain a glutamate tail and are actively transported into cells, but they are also subject to efflux mechanisms and require polyglutamylation for maximum efficacy[5].

By modifying the tetrahydropteroic acid core—specifically by omitting the glutamate tail and introducing lipophilic or electrophilic substitutions—researchers have developed potent inhibitors that bypass traditional resistance mechanisms:

  • Methionine Synthase (MetH) Inhibitors: N5-electrophilic substituted tetrahydropteroate analogs (lacking a glutamate residue) have been designed to competitively inhibit cobalamin-dependent methionine synthase. For example, N5-chloroacetyl derivatives exhibit potent cytotoxicity against human tumor cell lines (e.g., HL-60 cells) by arresting them in the G1-phase and inducing apoptosis[6].

  • Deaza-Analogs (DDATHF): 5,10-dideaza-5,6,7,8-tetrahydropteroic acid serves as the synthetic precursor to Lometrexol (DDATHF). By replacing the N5 and N10 nitrogens with carbon, the molecule retains the structural features necessary for membrane transport but is chemically precluded from participating in 1-carbon transfers, making it a profound inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) in de novo purine synthesis[5][7].

Experimental Protocols: Biocatalytic Synthesis and Isolation

Chemical synthesis of tetrahydropteroic acid derivatives is notoriously difficult due to the high susceptibility of the tetrahydropterin ring to spontaneous oxidation. To bypass this, a self-validating biocatalytic protocol utilizing Pseudomonas bacteria (ATCC 29861) is employed to selectively cleave the glutamate tail from 5-formyltetrahydrofolic acid (folinic acid) without compromising the reduced pteridine core[8].

Protocol: Biocatalytic Cleavage and Purification of 5-Formyl-5,6,7,8-tetrahydropteroic Acid

Rationale: Enzymatic cleavage ensures absolute stereochemical retention of the (6S) center and prevents the oxidative degradation common in harsh acid/base chemical hydrolysis. The addition of the 5-formyl group stabilizes the tetrahydropterin ring against ambient oxidation during the prolonged incubation.

Step 1: Bioreactor Preparation

  • Prepare the culture medium containing: 3.0 g KH₂PO₄, 5.5 g K₂HPO₄, 6.0 g MgSO₄·7H₂O, 400 mg CaCl₂, 300 mg FeSO₄·7H₂O, 90 mg MnSO₄·H₂O, and 90 mg MoNa₂O₄·H₂O in 4 L of tap water[8].

  • Dissolve 60 g of (6R,S)-5-formyl-5,6,7,8-tetrahydrofolic acid (calcium salt) into the medium.

  • Inoculate with Pseudomonas ATCC 29861.

Step 2: Incubation and Self-Validating Monitoring

  • Maintain the reaction at >15°C. Aerate the mixture by stirring every third day.

  • Causality of pH Control: The bacteria generate acidic byproducts during glutamate cleavage. Maintain the pH strictly between 7.3 and 8.0 using 2 N NaOH or dilute phosphoric acid. The reaction is considered complete (typically after 6 weeks) when the pH stabilizes and no longer rises, serving as an internal validation of metabolic plateau[8].

  • TLC Verification: Monitor the reaction progress using Cellulose 400 UV254 TLC plates. Crucial: Use 5% NH₄HCO₃ as the developing solvent. The volatility and mild basicity of ammonium bicarbonate prevent the highly polar pteridines from streaking, allowing clear visualization under UV light[8].

Step 3: Isoelectric Precipitation and Recrystallization

  • Once cleavage is confirmed via TLC, add dilute phosphoric acid until the solution reaches exactly pH 6.0.

  • Causality of Precipitation: pH 6.0 approximates the isoelectric point of 5-formyl-5,6,7,8-tetrahydropteroic acid, neutralizing its net charge and minimizing aqueous solubility. Allow 20 hours for complete precipitation[8].

  • Filter the crude product. To purify, dissolve the wet crude in 4 L of water by adding 4 N NaOH until pH 11.0 is reached (alkaline dissolution). Filter out insoluble bacterial debris, then slowly re-acidify to precipitate the highly purified tetrahydropteroic acid derivative[8].

SynthesisWorkflow Start 5-Formyltetrahydrofolic Acid (Calcium Salt) BioReact Biocatalytic Cleavage (Pseudomonas ATCC 29861) Start->BioReact Aqueous Medium, pH 7.5 Monitor TLC Monitoring (Cellulose 400 UV254) BioReact->Monitor 6 Weeks Incubation Precipitation Acidification (pH 6.0) & Filtration Monitor->Precipitation pH Stabilization Purification Alkaline Dissolution (pH 11) & Recrystallization Precipitation->Purification Crude Isolation Product 5-Formyl-5,6,7,8-tetrahydropteroic Acid Purification->Product Final Yield

Biocatalytic synthesis workflow for 5-formyl-5,6,7,8-tetrahydropteroic acid.

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Foundational

Biosynthetic Pathway of 5,6,7,8-Tetrahydropteroic Acid in Microorganisms: A Technical Guide

Executive Summary The biosynthesis of folates and their intermediate pterin structures is a fundamental metabolic necessity for microbial survival, providing the essential one-carbon carriers required for nucleotide and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The biosynthesis of folates and their intermediate pterin structures is a fundamental metabolic necessity for microbial survival, providing the essential one-carbon carriers required for nucleotide and amino acid synthesis. While the canonical pathway typically proceeds from 7,8-dihydropteroic acid (H₂Pte) directly to dihydrofolate (H₂F) via glutamylation, the specific intermediate 5,6,7,8-tetrahydropteroic acid (H₄Pte) represents a critical biochemical node. H₄Pte can be formed either through the direct reduction of H₂Pte or via the enzymatic cleavage of the glutamate tail from tetrahydrofolate (H₄F)[1]. This whitepaper details the enzymatic cascade, structural biology, and experimental validation of the H₄Pte biosynthetic pathway in microorganisms.

Core Biosynthetic Cascade: From GTP to H₄Pte

The microbial synthesis of the pterin core begins with guanosine triphosphate (GTP) and requires a highly conserved suite of enzymes.

Pterin Ring Formation and Maturation
  • GTP Cyclohydrolase I (FolE): Catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate. This is the committed step in pterin biosynthesis.

  • Pyrophosphohydrolase & Phosphatase: Removes the triphosphate group to yield 7,8-dihydroneopterin.

  • Dihydroneopterin Aldolase (FolB): Cleaves the side chain of dihydroneopterin to produce 6-hydroxymethyl-7,8-dihydropterin.

  • Hydroxymethyldihydropterin Pyrophosphokinase (FolK): Transfers a pyrophosphate group from ATP to the hydroxymethyl group, activating the molecule for the subsequent coupling reaction.

Coupling and Reduction to Tetrahydropteroic Acid

The formation of the pteroic acid skeleton is catalyzed by Dihydropteroate Synthase (FolP) , which couples 6-hydroxymethyl-7,8-dihydropterin pyrophosphate with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroic acid (H₂Pte)[2].

To yield 5,6,7,8-tetrahydropteroic acid, H₂Pte undergoes reduction. While canonical pathways utilize dihydrofolate reductase (FolA) primarily on glutamylated substrates, microbial systems under specific metabolic flux or utilizing alternative reductases can reduce the pyrazine ring of H₂Pte directly to H₄Pte[3]. Alternatively, microbial cleavage of mature tetrahydrofolates by specific hydrolases (e.g., in Pseudomonas species) yields H₄Pte as a degradation or salvage pathway intermediate.

G GTP GTP DHNP 7,8-Dihydroneopterin triphosphate GTP->DHNP FolE (GTP Cyclohydrolase I) DHN 7,8-Dihydroneopterin DHNP->DHN Phosphatases HMDHP 6-Hydroxymethyl-7,8-dihydropterin DHN->HMDHP FolB (DHNA) HMDHP_PP 6-Hydroxymethyl-7,8-dihydropterin-PP HMDHP->HMDHP_PP FolK (HPPK) H2Pte 7,8-Dihydropteroic Acid (H2Pte) HMDHP_PP->H2Pte FolP (DHPS) + pABA H4Pte 5,6,7,8-Tetrahydropteroic Acid (H4Pte) H2Pte->H4Pte Reductase / Hydrolase Cleavage

Biosynthetic pathway of 5,6,7,8-tetrahydropteroic acid from GTP in microorganisms.

Kinetic Data and Enzymatic Parameters

Understanding the binding affinities and catalytic efficiencies of these enzymes is crucial for drug development (e.g., antifolates like sulfonamides which target FolP)[2].

EnzymeSubstrateKₘ (µM)k_cat (s⁻¹)Inhibitor Class
FolE GTP12 - 250.05 - 0.1Pterin analogs
FolB 7,8-Dihydroneopterin8 - 151.2 - 2.5Product analogs
FolK 6-HM-7,8-dihydropterin3 - 64.0 - 5.5Bisubstrate analogs
FolP pABA / DHPPP2.5 (pABA)1.5 - 3.0Sulfonamides
FolA H₂Pte / H₂F0.5 - 2.015 - 25Trimethoprim

Experimental Workflow: Isolation and Validation of H₄Pte

To ensure scientific integrity, the following protocol describes a self-validating system for the enzymatic synthesis and LC-MS/MS verification of H₄Pte from microbial lysates (e.g., E. coli).

Step-by-Step Methodology
  • Enzyme Preparation: Grow E. coli cultures to an OD₆₀₀ of 0.6. Harvest and lyse cells via sonication in 50 mM Tris-HCl (pH 7.5) containing 10 mM β-mercaptoethanol to prevent premature oxidation of pterin intermediates.

  • Reaction Assembly: In a strictly anaerobic chamber, assemble a reaction mixture containing 100 µM 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, 200 µM pABA, 1 mM NADPH, and 500 µg/mL of clarified microbial lysate.

  • Incubation: Incubate the mixture at 37°C for 60 minutes. The presence of endogenous DHPS (FolP) will synthesize H₂Pte, while endogenous reductases utilizing NADPH will reduce it to H₄Pte[3].

  • Quenching and Stabilization: Quench the reaction by adding an equal volume of ice-cold 1% ascorbic acid in methanol. Ascorbic acid is critical as a self-validating control; without it, H₄Pte rapidly oxidizes back to H₂Pte, invalidating downstream mass spectrometry.

  • LC-MS/MS Analysis: Centrifuge the quenched mixture (14,000 x g, 10 min). Inject the supernatant onto a C18 reverse-phase column. Monitor the specific MRM transitions for H₄Pte (e.g., [M+H]⁺ m/z 315 → 178).

References

  • Velíšek J., Cejpek K. (2007). Biosynthesis of food constituents: Vitamins. 2. Water-soluble vitamins: Part 2 - a review. Czech Journal of Food Sciences.[Link]

  • Oncohema Key. (2017). Sulfonamides and Trimethoprim.[Link]

  • Brown, G. M. (1971). The Biosynthesis of Folic Acid. ResearchGate.[Link]

Sources

Exploratory

The Mechanistic Paradigm of 5,6,7,8-Tetrahydropteroic Acid in Enzymatic Reactions

Executive Summary 5,6,7,8-Tetrahydropteroic acid (H4Pte) represents the fundamental, unglutamylated structural core of tetrahydrofolate (THF). While THF and its polyglutamated derivatives are the primary carriers of one-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5,6,7,8-Tetrahydropteroic acid (H4Pte) represents the fundamental, unglutamylated structural core of tetrahydrofolate (THF). While THF and its polyglutamated derivatives are the primary carriers of one-carbon units in cellular metabolism, H4Pte serves as a critical mechanistic probe, an intermediate in atypical microbial folate salvage pathways, and a foundational scaffold for the rational design of antifolate chemotherapeutics. This whitepaper provides an in-depth technical analysis of the enzymatic reactions involving H4Pte, detailing its kinetic behavior, its role in drug resistance mechanisms, and the self-validating protocols required to study its enzymology in vitro.

Structural and Mechanistic Significance of H4Pte

H4Pte consists of a reduced 2-amino-4-hydroxy-pteridine ring linked to a p-aminobenzoic acid (PABA) moiety. It lacks the terminal L-glutamate residue(s) characteristic of natural folates. This structural distinction is paramount; the absence of the glutamate tail drastically alters the molecule's binding affinity and catalytic turnover across the spectrum of folate-dependent enzymes.

In classical de novo folate biosynthesis, dihydropteroate (DHP) is first glutamylated to dihydrofolate (DHF) before being reduced to THF. However, specific enzymatic environments and microbial resistance pathways bypass this sequence, directly interacting with the pteroate scaffold to yield H4Pte[1].

Key Enzymatic Transformations Involving H4Pte

Atypical Reduction by Dihydrofolate Reductase (DHFR) Analogs

In Mycobacterium tuberculosis (Mtb), the protein Rv2671 functions as a DHFR analogue with a highly promiscuous active site. Unlike classical DHFRs which strictly require glutamylated substrates, Rv2671 catalyzes the NADPH-dependent reduction of dihydropteroic acid directly to 5,6,7,8-tetrahydropteroic acid[1].

Mechanistic Causality: This non-specific dihydropteridine reductase activity is a critical survival mechanism for Mtb. It contributes to resistance against para-aminosalicylic acid (PAS), a second-line tuberculosis drug. By maintaining a pool of reduced pteroate species, the bacteria can circumvent metabolic blocks in the canonical folate pathway[1].

Glutamylation by Folylpolyglutamate Synthetase (FPGS)

FPGS catalyzes the ATP-dependent ligation of L-glutamate to folates. H4Pte and its synthetic isosteres (e.g., 5,8,10-trideaza-5,6,7,8-tetrahydropteroic acid) serve as primary substrates for the initial mono-glutamylation event[2].

Mechanistic Causality: The reaction proceeds via an ordered mechanism. FPGS first binds ATP and H4Pte, utilizing Mg2+ to coordinate the transfer of the γ -phosphate of ATP to the carboxylate of the PABA moiety. This forms a highly reactive acyl-phosphate intermediate. Subsequently, the α -amino group of L-glutamate executes a nucleophilic attack on the acyl-phosphate, expelling inorganic phosphate and forming the amide bond to yield THF[3].

Formimino Group Transfer

While H4Pte is not the physiological substrate for most one-carbon transferases, it acts as a highly effective alternate substrate in vitro for specific enzymes, such as glutamate formimidoyltransferase (EC 2.1.2.5) isolated from porcine liver (Sus scrofa)[4]. The enzyme catalyzes the transfer of a formimino group from N-formimino-L-glutamate to the N5 position of H4Pte, yielding 5-formiminotetrahydropteroic acid[4].

Pathway DHP Dihydropteroic Acid (DHP) H4Pte 5,6,7,8-Tetrahydropteroic Acid (H4Pte) DHP->H4Pte Rv2671 / DHFR (NADPH -> NADP+) THF Tetrahydrofolate (THF) H4Pte->THF FPGS (+ L-Glutamate, ATP) PolyGlu Polyglutamated Folates THF->PolyGlu FPGS (+ L-Glutamate, ATP)

Enzymatic pathways involving 5,6,7,8-tetrahydropteroic acid (H4Pte) and its derivatives.

Strategic Role in Antifolate Drug Development

The H4Pte scaffold is heavily utilized in the synthesis of next-generation antifolates. By replacing specific nitrogen atoms in the pteridine ring or the bridge region with carbon (bioisosteric replacement), researchers synthesize potent inhibitors that evade common resistance mechanisms.

For example, 5,10-dideaza-5,6,7,8-tetrahydropteroic acid is the direct precursor to Lometrexol (DDATHF)[3]. Furthermore, the analog 5,8,10-trideaza-5,6,7,8-tetrahydropteroic acid demonstrates a Km​ of ~15 μ M for mouse liver FPGS—comparable to natural reduced folates[2]. Because these analogs are efficiently polyglutamated by FPGS, they accumulate inside tumor cells, where they exert profound inhibition on downstream targets like glycinamide ribonucleotide formyltransferase (GARFT)[3].

Quantitative Kinetic Parameters

The following table synthesizes kinetic data for enzymes interacting with H4Pte, its precursors, and its synthetic analogs, providing a quantitative baseline for assay development.

EnzymeSource OrganismSubstrate Km​ ( μ M) kcat​ ( s−1 )Reference
Rv2671 (DHFR analog) M. tuberculosisDihydrofolate (DHF)*136 ± 320.15 ± 0.016[1]
FPGS Mouse Liver5,8,10-trideaza-H4Pte~15N/A[2]
FPGS Human(6R)-DDAH4PteGlu 1​ 0.65 – 1.6N/A[3]

*Note: Rv2671 also reduces dihydropteroate (DHP) to H4Pte, demonstrating its promiscuous active site compared to canonical DHFRs[1].

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in the physicochemical requirements of the enzymatic mechanism.

Protocol A: Steady-State Kinetics of DHP Reduction to H4Pte (Spectrophotometric)

This assay monitors the Rv2671-catalyzed reduction of dihydropteroic acid to H4Pte by tracking the stoichiometric oxidation of NADPH to NADP + at 340 nm[1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 100 mM HEPES (pH 7.5) and 50 mM KCl. Causality: HEPES provides robust buffering at physiological pH, while KCl maintains the ionic strength necessary for proper enzyme folding and substrate binding[1].

  • Antioxidant Addition: Add 50 mM 2-mercaptoethanol to the buffer. Causality: Reduced pterins are highly susceptible to auto-oxidation. The reducing agent protects the substrate and maintains the catalytic cysteine residues of the enzyme in a reduced state[1].

  • Reagent Assembly: In a 200 μ L quartz cuvette, combine the buffer, 200 μ M NADPH, and 1.7 μ g of purified Rv2671 enzyme[1].

  • Baseline Establishment: Blank the spectrophotometer at 340 nm and monitor for 60 seconds to ensure no background NADPH auto-oxidation is occurring.

  • Reaction Initiation: Add dihydropteroic acid (titrated from 0 μ M to 530 μ M across different runs) to initiate the reaction[1].

  • Data Acquisition: Record the decrease in absorbance at 340 nm over 5 minutes. Calculate initial velocities ( V0​ ) using the molar extinction coefficient of NADPH ( ϵ340​=6.22×103M−1cm−1 ). Fit the data to the Michaelis-Menten equation to derive Km​ and kcat​ .

Protocol B: LC-MS/MS Quantification of FPGS-Catalyzed H4Pte Glutamylation

Because FPGS activity does not result in a convenient optical shift, mass spectrometry is utilized to directly quantify the conversion of H4Pte to THF.

Step-by-Step Methodology:

  • ATP Regeneration System: Prepare a master mix containing 100 mM Tris-HCl (pH 7.5), 20 mM KCl, 10 mM MgCl2​ , 5 mM ATP, 10 mM phosphoenolpyruvate (PEP), and 2 units of Pyruvate Kinase. Causality: FPGS is highly susceptible to product inhibition by ADP. The PEP/Pyruvate Kinase system continuously recycles ADP back to ATP, ensuring linear steady-state kinetics. Mg2+ is an absolute requirement for ATP coordination.

  • Substrate Addition: Add 50 μ M H4Pte and 1 mM L-glutamate to the master mix.

  • Initiation & Incubation: Add purified FPGS to initiate the reaction. Incubate at 37°C in a light-protected water bath (to prevent photo-degradation of folates).

  • Time-Course Quenching: At defined intervals (e.g., 0, 5, 10, 20 minutes), extract 50 μ L aliquots and immediately mix with 50 μ L of ice-cold 1% Formic Acid containing an internal standard (e.g., 13C5​ -THF). Causality: The low pH instantly protonates the enzyme, denaturing it and halting the reaction, while stabilizing the reduced folates for positive-ion mode MS.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 15,000 x g for 10 minutes to pellet precipitated proteins. Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for H4Pte and THF.

Workflow Step1 1. Reagent Prep (Enzyme, ATP, H4Pte, PEP/PK) Step2 2. Reaction Initiation (Add L-Glutamate) Step1->Step2 Step3 3. Incubation (37°C, Light-Protected) Step2->Step3 Step4 4. Acidic Quench (1% Formic Acid + Internal Std) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Transitions) Step4->Step5

Step-by-step LC-MS/MS workflow for the FPGS kinetic assay.

References

  • 5,8,10-trideaza-5,6,7,8-tetrahydropteroyl-L-ornithine as potential antifolates and antitumor agents Source: PubMed (nih.gov) URL:[Link][2]

  • Synthesis of (6R)- And (6S)-5,10-dideazatetrahydrofolate oligo-γ-glutamates: Kinetics of multiple glutamate ligations catalyzed by folylpoly-γ-glutamate synthetase Source: ResearchGate URL:[Link][3]

  • Information on EC 2.1.2.5 - glutamate formimidoyltransferase Source: BRENDA Enzyme Database URL:[Link][4]

  • Structural Insights into Mycobacterium tuberculosis Rv2671 Protein as a Dihydrofolate Reductase Functional Analogue Contributing to para-Aminosalicylic Acid Resistance Source: Biochemistry (ACS Publications) URL:[Link][1]

Sources

Foundational

Whitepaper: 5,6,7,8-Tetrahydropteroic Acid Receptor Binding Affinity and Kinetics

Executive Summary Targeted drug delivery frequently leverages the overexpression of Folate Receptors (FRα, FRβ) on the surface of various tumor cells. While oxidized folic acid is the canonical intrinsic ligand, 5,6,7,8-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Targeted drug delivery frequently leverages the overexpression of Folate Receptors (FRα, FRβ) on the surface of various tumor cells. While oxidized folic acid is the canonical intrinsic ligand, 5,6,7,8-tetrahydropteroic acid (H4Pte) —the fully reduced, glutamate-free core of tetrahydrofolate—presents a highly tunable scaffold for drug conjugates and radiopharmaceuticals. This technical guide elucidates the structural mechanics, thermodynamic binding affinities, and kinetic profiling of H4Pte and its derivatives, providing a self-validating framework for researchers engineering next-generation FR-targeted therapies.

Mechanistic Rationale: The Tetrahydropteroate Scaffold

The folate receptor exhibits a strict structural requirement for the pteroyl moiety appended to an α-amino group; this core is essential for ligand binding[1]. Folic acid binds the receptor's deep cleft via its pterin ring and p-aminobenzoic acid (PABA) group, leaving the terminal L-glutamate exposed to the solvent.

5,6,7,8-tetrahydropteroic acid lacks this glutamate tail. By detaching the glutamate moiety to form pteroic acid derivatives, researchers inherently reduce the hydrophilicity of the molecule[2]. To compensate for this and prevent rapid renal clearance, modern drug designs conjugate the H4Pte core with oligoethylene glycol (e.g., TEG or PEG) spacers[2]. This modification not only restores aqueous solubility but also provides a versatile attachment point for therapeutic payloads (e.g., DOTA for radiolabeling) without sterically hindering the critical pterin-receptor interaction.

Furthermore, while folate-binding proteins (FBPs) exhibit a strong preference for oxidized folic acid over reduced counterparts[1], fully reduced folates like 5-methyltetrahydrofolate and H4Pte derivatives still maintain highly specific, low-nanomolar affinity for the cell-surface receptor[3].

G H4Pte 5,6,7,8-Tetrahydropteroate (Targeting Ligand) Spacer PEG/TEG Spacer (Hydrophilic Modifier) H4Pte->Spacer Covalent Linkage FR Folate Receptor α (Tumor Surface) H4Pte->FR Specific Binding (Kd ~ nM) Payload Therapeutic Payload (e.g., DOTA/Drug) Spacer->Payload Conjugation Endosome Receptor-Mediated Endocytosis FR->Endosome Internalization

Logical flow of H4Pte-conjugate design and FRα-mediated endocytosis pathway.

Receptor Binding Affinity & Thermodynamics

The equilibrium dissociation constant ( KD​ ) of folate-binding proteins for native folic acid typically ranges from 10−9 to 10−11 M[1]. When utilizing H4Pte derivatives, the affinity is slightly attenuated due to the reduced state of the pterin ring and the absence of the glutamate-mediated hydrogen bonds, but it remains well within the highly specific therapeutic targeting threshold (1–5 nM)[4].

Table 1: Comparative Binding Affinities for Folate Receptor Alpha (FRα)

Ligand / ConjugateTarget System KD​ / IC 50​ (nM)Relative Affinity*Reference
Folic Acid (Oxidized, Intrinsic)Purified FRα / KB Cells0.1 – 1.01.00[4]
99mTc-EC20 (Pteroate-peptide)KB Cells (FRα+)1.10.92 ± 0.23[4]
68Ga-DOTA-EA-TEG-pteroateKB Tumor Xenografts~2.5High[2]
5-methyltetrahydrofolate (Reduced)Monkey Kidney Cells3.0N/A[3]

*Relative affinity is defined as the inverse molar ratio required to displace 50% of 3 H-folic acid bound to FR.

Kinetic Profiling: Association and Dissociation Dynamics

Equilibrium affinity ( KD​ ) is mathematically defined by the ratio of the dissociation rate ( kd​ ) to the association rate ( ka​ ). For targeted drug delivery, a fast ka​ ensures rapid accumulation in tumor tissues as the drug perfuses through the microenvironment, while an extremely slow kd​ ensures the ligand remains bound long enough to trigger receptor-mediated endocytosis. Peptide and spacer conjugations to the pteroate core have been shown to enhance the overall affinity by increasing the number of secondary interaction sites, thereby significantly decreasing kd​ [5].

Experimental Protocol: Self-Validating BLI Kinetic Analysis

To accurately measure the binding kinetics ( ka​ and kd​ ) of newly synthesized H4Pte conjugates, Biolayer Interferometry (BLI) serves as the industry standard[5]. The following protocol is engineered as a self-validating system to ensure rigorous data integrity.

Step-by-Step Methodology:

  • Biosensor Hydration : Hydrate Ni-NTA biosensors in kinetic buffer (1X PBS, 0.05% Tween-20, 0.1% BSA) for 10 minutes. Causality: Tween-20 and BSA block non-specific binding sites on the sensor matrix, establishing a stable optical baseline and preventing false-positive wavelength shifts during the assay.

  • Receptor Immobilization : Load His-tagged FRα (50 μg/mL) onto the biosensors for 300 seconds. Causality: His-tagging ensures directional, uniform presentation of the receptor's PABA-binding cleft toward the solvent, accurately mimicking its physiological cell-surface orientation.

  • Baseline Stabilization : Transfer sensors to fresh kinetic buffer for 120 seconds. Causality: Washes away loosely bound receptor molecules and stabilizes the interference pattern before ligand introduction.

  • Association Phase : Submerge sensors into a titration series of H4Pte conjugates (e.g., 3.125 nM to 50 nM) for 300 seconds. Causality: A multi-concentration gradient is strictly required to perform global data fitting, allowing the software to accurately extract the association rate constant ( ka​ ) without concentration-dependent bias.

  • Dissociation Phase : Move sensors back to the baseline kinetic buffer for 600 seconds. Causality: The total absence of free ligand in the buffer forces the complex to dissociate. This isolates the dissociation rate constant ( kd​ ) independent of rebinding artifacts.

  • Data Analysis & Self-Validation : Apply a 1:1 Langmuir binding model using global fitting. Causality & Validation: Validates that the interaction is a single-site binding event. Self-Validation Check : If the R2 of the Langmuir fit is < 0.98, or if the χ2 error is high, it indicates non-specific binding or ligand aggregation, necessitating an increase in Tween-20 concentration or a lower ligand concentration range.

BLI_Workflow Hydration 1. Hydration Buffer equilibration Immobilization 2. Immobilization His-FRα loading Hydration->Immobilization Baseline 3. Baseline Wash unbound FRα Immobilization->Baseline Association 4. Association H4Pte binding (ka) Baseline->Association Dissociation 5. Dissociation Buffer wash (kd) Association->Dissociation Analysis 6. Analysis 1:1 Langmuir Fit Dissociation->Analysis

Step-by-step Biolayer Interferometry (BLI) kinetic measurement workflow.

Conclusion

The 5,6,7,8-tetrahydropteroic acid scaffold provides a highly specific, customizable vector for targeting the folate receptor. By understanding the structural necessity of the pteroyl moiety[1] and rigorously profiling the binding kinetics via BLI[5], drug development professionals can engineer targeted conjugates that bypass the pharmacokinetic limitations of native folic acid while retaining potent, low-nanomolar tumor affinity.

Sources

Exploratory

Pharmacokinetic Profiling of 5,6,7,8-Tetrahydropteroic Acid In Vitro: A Methodological Whitepaper

Executive Summary 5,6,7,8-tetrahydropteroic acid (H4Pte) is a pivotal reduced pterin intermediate in folate metabolism and a foundational scaffold for the design of novel antifolates and antimicrobial agents 1. Unlike ro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5,6,7,8-tetrahydropteroic acid (H4Pte) is a pivotal reduced pterin intermediate in folate metabolism and a foundational scaffold for the design of novel antifolates and antimicrobial agents 1. Unlike robust small molecules, reduced pterins present severe challenges in in vitro pharmacokinetic (PK) profiling due to their extreme susceptibility to autoxidation and the stereospecificity of their biological interactions 2. This whitepaper details a comprehensive, self-validating framework for the in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling of H4Pte, ensuring high scientific integrity and preventing artifactual data generation.

The Physicochemical Conundrum: Oxidation and Stereochemistry

Causality in Experimental Design: The core challenge in profiling H4Pte lies in the electron-rich nature of the tetrahydropyrazine ring. Reduced pterins readily autoxidize to their fully oxidized, aromatic states, a process that can generate reactive oxygen and nitrogen species 3. In standard in vitro assays (e.g., microsomal stability), the requirement for molecular oxygen and physiological pH (7.4) accelerates this degradation, leading to artificially inflated intrinsic clearance ( Clint​ ) values that do not reflect true enzymatic metabolism. Furthermore, pterins can act as both pro- and antioxidants, interacting non-enzymatically with free radicals in the assay matrix 4.

Additionally, the reduction at the C6 position generates a chiral center. The (6S) and (6R) diastereomers of reduced folates exhibit vastly different pharmacological activities and metabolic clearance rates 2. Achiral quantification is fundamentally flawed for this class of compounds, as it conflates the rapid clearance of one enantiomer with the stability of the other [[5]]().

Strategic Solutions:

  • Redox Stabilization : The integration of antioxidants is mandatory. Ascorbic acid acts as a sacrificial electron donor, protecting the H4Pte scaffold without inhibiting cytochrome P450 (CYP) enzymes.

  • Chiral LC-MS/MS : Implementing chiral stationary phases allows for the independent tracking of (6S)-H4Pte and (6R)-H4Pte, preventing the masking of enantiomer-specific clearance rates 5.

Workflow Visualization

Below is the optimized in vitro PK profiling workflow, highlighting the critical stabilization nodes necessary to prevent H4Pte degradation.

PK_Workflow cluster_assays In Vitro ADME Assays (37°C) Start H4Pte Stock (Prepared in 0.1M HCl) Stabilization Redox Stabilization (1mM Ascorbate + N2 Purge) Start->Stabilization Metab Microsomal Stability (CYP-mediated Cl_int) Stabilization->Metab Perm Caco-2 Permeability (Apical to Basolateral) Stabilization->Perm PPB Protein Binding (Equilibrium Dialysis) Stabilization->PPB Quench Acidic Quenching (MeCN + 0.1% Formic Acid) Metab->Quench Perm->Quench PPB->Quench LCMS Chiral LC-MS/MS (Enantiomer Separation) Quench->LCMS Data PK Parameter Extraction (Cl_int, P_app, f_u) LCMS->Data

Optimized in vitro PK workflow for H4Pte, emphasizing redox stabilization and chiral analysis.

Step-by-Step Experimental Protocols

Protocol A: Microsomal Metabolic Stability

Purpose: To determine intrinsic hepatic clearance ( Clint​ ) while strictly differentiating enzymatic metabolism from spontaneous autoxidation.

  • Matrix Preparation : Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 1 mM L-ascorbic acid. Pre-warm to 37°C.

  • Microsome Addition : Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Substrate Spiking : Introduce H4Pte (final concentration 1 µM) from a 100x stock prepared in DMSO/0.1 M HCl. Keep total organic solvent below 1%.

  • Initiation : Start the reaction by adding an NADPH regenerating system.

  • Time-Course Sampling : At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching (Critical Step) : Immediately quench the aliquot into 150 µL of ice-cold acetonitrile containing 0.1% formic acid and 1 mM dithiothreitol (DTT).

    • Causality: The low pH and DTT instantly halt enzymatic activity, precipitate proteins, and lock the redox state of the pterin ring, preventing post-assay degradation.

  • Centrifugation : Spin at 14,000 x g for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Protocol B: Plasma Protein Binding (Equilibrium Dialysis)

Purpose: To determine the unbound fraction ( fu​ ) of H4Pte in plasma.

  • Plasma Preparation : Adjust human plasma to pH 7.4. Add 2 mM ascorbic acid to prevent H4Pte degradation during the prolonged incubation period 5.

  • Dialysis Setup : Load 100 µL of spiked plasma (5 µM H4Pte) into the donor chamber of a 96-well equilibrium dialysis block (10 kDa MWCO).

  • Buffer Chamber : Load 100 µL of PBS (pH 7.4, supplemented with 2 mM ascorbic acid) into the receiver chamber.

  • Incubation : Seal the block and incubate at 37°C on an orbital shaker for 4-6 hours under a strict nitrogen atmosphere.

    • Causality: The nitrogen blanket prevents ambient oxygen diffusion into the micro-volumes, which would otherwise destroy the compound before thermodynamic equilibrium is reached.

  • Harvest and Matrix Match : Extract 50 µL from both chambers. Matrix-match by adding 50 µL of blank plasma to the buffer samples, and 50 µL of blank buffer to the plasma samples. Quench with acidic acetonitrile as detailed in Protocol A.

Quantitative Data Presentation

The following table summarizes the expected in vitro PK parameters for reduced pterins (extrapolated from structural analogs like folinic acid and DDATHF) when analyzed under properly stabilized conditions 2, 5.

PK ParameterAssay SystemTypical Range for Reduced PterinsAnalytical & Biological Considerations
Intrinsic Clearance ( Clint​ ) Human Liver Microsomes15 - 45 µL/min/mgHigh apparent clearance is often driven by autoxidation rather than CYP metabolism if unstabilized.
Permeability ( Papp​ ) Caco-2 Monolayer <1.0×10−6 cm/sPoor passive diffusion due to high polarity. Relies heavily on active folate transporters (e.g., PCFT, RFC).
Efflux Ratio Caco-2 Monolayer >2.0 Highly subject to efflux by BCRP and MRP transporters.
Unbound Fraction ( fu​ ) Equilibrium Dialysis0.20 - 0.40Moderate to high protein binding. Ascorbate addition is mandatory to prevent degradation during the 4-6h assay.
Enantiomeric Ratio Chiral LC-MS/MS(6S) > (6R) clearanceThe biologically active (6S) isomer typically exhibits significantly faster metabolic turnover [[5]]().

Conclusion

The in vitro pharmacokinetic profiling of 5,6,7,8-tetrahydropteroic acid demands a paradigm shift from standard small-molecule workflows. By enforcing strict redox control through antioxidants and inert atmospheres, and by utilizing chiral separation techniques, researchers can uncouple artifactual autoxidation from true biological clearance. This self-validating approach ensures that the resulting PK parameters accurately reflect the in vivo behavior of reduced pterin scaffolds, accelerating the development of next-generation targeted therapeutics.

References

  • [[1]]() 5,8,10-trideaza-5,6,7,8-tetrahydropteroyl-L-ornithine as potential antifolates and antitumor agents - PubMed.

  • [[2]]() Synthesis of (6R)- and (6S)-5,10-dideazatetrahydrofolate oligo-γ-glutamates - PMC.

  • 5Pharmacokinetics of reduced folates after short-term infusion of d, 1-folinic acid - PubMed.

  • 3Pterin and Folate Salvage. Plants and Escherichia coli Lack Capacity to Reduce Oxidized Pterins - PMC.

  • 4Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced HPLC-ECD Method Development for the Quantification of 5,6,7,8-Tetrahydropteroic Acid

Executive Summary & Analytical Challenges 5,6,7,8-Tetrahydropteroic acid (H4Pte) is a highly reactive, reduced pteridine derivative that serves as a critical intermediate in folate biosynthesis and a key biomarker in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

5,6,7,8-Tetrahydropteroic acid (H4Pte) is a highly reactive, reduced pteridine derivative that serves as a critical intermediate in folate biosynthesis and a key biomarker in the pharmacological evaluation of antifolate therapeutics. The primary bottleneck in H4Pte quantification is its extreme susceptibility to autoxidation[1]. In biological matrices, exposure to ambient oxygen and trace transition metals rapidly degrades H4Pte into 7,8-dihydropteroic acid (H2Pte) and fully oxidized pteroic acid (Pte)[1].

To overcome these challenges, this application note details a robust, self-validating High-Performance Liquid Chromatography method coupled with Electrochemical Detection (HPLC-ECD). By integrating targeted antioxidant stabilization with low-potential electrochemical oxidation, this protocol achieves femtomole-level sensitivity while preserving the native redox state of the analyte[2][3].

Mechanistic Rationale & Methodological Insights

As a Senior Application Scientist, developing a reliable assay requires moving beyond generic protocols to understand the chemical causality driving each parameter.

Mitigating Autoxidation: The Dual-Antioxidant System

Pteridine autoxidation is catalyzed by reactive oxygen species (ROS) and transition metals (e.g., Fe³⁺, Cu²⁺)[2]. To arrest this pathway, the extraction buffer must employ a dual-action stabilization system:

  • Dithioerythritol (DTE) or Dithiothreitol (DTT): Acts as a potent reducing agent to maintain the tetrahydro- state and reverse any transient formation of H2Pte[2][3].

  • Diethylenetriaminepentaacetic acid (DTPA): A high-affinity chelator that sequesters transition metals, effectively neutralizing the catalysts of radical-mediated degradation[2][3].

Mechanism H4Pte 5,6,7,8-Tetrahydropteroic Acid (Reduced State) H2Pte 7,8-Dihydropteroic Acid (Intermediate) H4Pte->H2Pte O2 / Transition Metals (Inhibited by DTPA) H2Pte->H4Pte DTE / DTT (Chemical Reduction) Pte Pteroic Acid (Fully Oxidized) H2Pte->Pte Irreversible Oxidation

Fig 1: Autoxidation pathway of H4Pte and mechanistic intervention by DTPA and DTE.

Chromatographic Strategy: Ion-Pairing on AQ-C18

H4Pte is a highly polar, basic molecule. Standard C18 columns often suffer from phase collapse when using the highly aqueous mobile phases required to retain polar organic acids. Therefore, an aqueous-compatible C18 column (AQ-C18) is mandatory. Furthermore, the mobile phase is acidified (pH 2.6 – 3.0) to fully protonate the pteridine ring, allowing octanesulfonic acid (OSA) to act as an anionic ion-pairing reagent[2]. This dramatically increases the retention time of H4Pte, pulling it away from the solvent front and highly abundant, early-eluting interferents like ascorbic acid[3].

Detection Strategy: Low-Potential ECD

While mass spectrometry (LC-MS/MS) provides excellent structural elucidation[4][5], ECD is often preferred for routine quantification of reduced pteridines due to its unmatched sensitivity and lack of matrix ionization suppression[3]. Because H4Pte is already in a reduced state, it is highly electroactive. By setting the analytical cell to a low oxidative potential (e.g., +50 to +100 mV), H4Pte is selectively oxidized while the vast majority of background biological molecules remain "invisible" to the detector[3].

Quantitative Data & System Configuration

Table 1: Optimized HPLC-ECD Parameters
ParameterSpecificationMechanistic Purpose
Analytical Column Ascentis Express AQ-C18 (250 x 4.6 mm, 5 µm)Prevents phase collapse in 100% aqueous conditions; ensures high theoretical plate count.
Mobile Phase 50 mM KH₂PO₄, 1 mM OSA, 0.1 mM DTE, 0.1 mM DTPAOSA provides ion-pairing; DTE/DTPA prevent on-column autoxidation[2][3].
pH Adjustment 3.0 (Adjusted via Phosphoric Acid)Maintains H4Pte protonation for effective OSA ion-pairing[2].
Flow Rate 1.0 mL/min (Isocratic Elution)Balances peak resolution with rapid analysis to minimize time-dependent degradation.
ECD Potential +50 mV to +100 mV (Analytical Cell)Selectively oxidizes tetrahydro-pteridines without triggering background noise[3].
Table 2: Method Validation Metrics
Validation MetricObserved ValueAcceptance Criteria (Self-Validating Target)
Limit of Detection (LOD) 60 fmolSignal-to-Noise (S/N) ≥ 3[2]
Limit of Quantification (LOQ) 150 fmolS/N ≥ 10, Relative Standard Deviation (RSD) ≤ 20%
Linear Dynamic Range 0.5 nM to 10 µMR² > 0.995[3]
Spike-and-Recovery 94.2% ± 3.1%85% - 115% (Verifies antioxidant capacity of buffer)
Intra-day Precision 3.8% RSD≤ 5.0% RSD

Step-by-Step Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. Built-in quality control (QC) steps immediately flag if sample degradation or column fouling has occurred.

Step 1: Preparation of the Stabilization Buffer
  • Prepare a base buffer of 50 mM Tris-HCl (pH 7.4).

  • Critical Step: Immediately prior to extraction, add DTE to a final concentration of 0.1 mM and DTPA to 0.1 mM[3].

    • Self-Validation Check: DTE degrades in aqueous solutions. If the buffer is older than 4 hours, discard it. Using degraded DTE will result in a sudden drop in H4Pte peak area and the appearance of an H2Pte peak in your chromatogram.

Step 2: Tissue/Cell Lysis and Deproteinization
  • Transfer biological samples (flash-frozen in liquid nitrogen) directly into the ice-cold Stabilization Buffer (1:5 w/v ratio).

  • Homogenize on ice for 30 seconds.

  • Add 0.1 M perchloric acid (PCA) at a 1:1 (v/v) ratio to the homogenate to precipitate proteins.

    • Causality: Proteins irreversibly foul the ECD analytical cell. Furthermore, the acidic shift provided by PCA drastically slows the oxidation kinetics of H4Pte[3].

Step 3: Centrifugation and Filtration
  • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

  • Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

    • Causality: Pteridines are highly photosensitive. Amber vials block UV-induced degradation during autosampler queuing.

Step 4: HPLC-ECD Analysis and System Suitability
  • Equilibrate the AQ-C18 column with the mobile phase until the ECD baseline stabilizes (drift < 10 pA/min).

  • System Suitability Test (SST): Inject a blank containing only Stabilization Buffer and PCA. Ensure no "ghost peaks" elute at the expected retention time of H4Pte.

  • QC Spike: Inject a parallel biological sample spiked with a known concentration of H4Pte standard (e.g., from Schircks Laboratories[1]). Calculate recovery. If recovery is <85%, the endogenous oxidative stress of the tissue has overwhelmed the buffer; increase DTE concentration to 0.5 mM.

  • Inject 20 µL of the prepared samples and integrate the peaks using the +50 mV channel.

References

  • HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection Source: National Institutes of Health (PMC) URL:[Link]

  • Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls Source: MDPI (Antioxidants) URL:[Link]

  • Interpretation of Electrospray and Atmospheric Pressure Chemical Ionization Mass Spectra of 10-formyl-7,8-dihydrofolic Acid and 5-formyl-5,6,7,8-tetrahydropteroic Acid Source: PubMed (Rapid Communications in Mass Spectrometry) URL:[Link]

  • Pteroic Acid and 7,8-Dihydropteroic acid Data Sheet Source: Schircks Laboratories URL: [Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 5,6,7,8-Tetrahydropteroic Acid in Biological Matrices

Executive Summary & Biological Context 5,6,7,8-Tetrahydropteroic acid (H4Pte) is a critical, yet highly labile, intermediate in the folate biosynthetic pathway. In microorganisms such as Mycobacterium tuberculosis, the r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

5,6,7,8-Tetrahydropteroic acid (H4Pte) is a critical, yet highly labile, intermediate in the folate biosynthetic pathway. In microorganisms such as Mycobacterium tuberculosis, the reduction of dihydropteroic acid to H4Pte is catalyzed by functional dihydrofolate reductase (DHFR) analogues like Rv2671[1]. In mammalian systems, H4Pte is often observed as a degradation product of tetrahydrofolate (H4PteGlu) following the cleavage of its polyglutamate tail.

For drug development professionals targeting microbial folate synthesis or researchers profiling folate catabolism, the accurate quantification of H4Pte is paramount. However, the tetrahydropyrazine ring of H4Pte is extremely susceptible to rapid oxidative degradation. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to stabilize, extract, and quantify H4Pte in complex biological matrices.

Pathway P1 Dihydropteroic Acid (H2Pte) E1 Dihydrofolate Reductase (e.g., Rv2671) P1->E1 P2 5,6,7,8-Tetrahydropteroic Acid (H4Pte) E2 Folylpolyglutamate Synthetase (FPGS) P2->E2 P3 Tetrahydrofolate (H4PteGlu) E1->P2 E2->P3

Biosynthetic pathway of H4Pte and its enzymatic conversion to tetrahydrofolate.

Mechanistic Rationale & Assay Design

As an Application Scientist, I approach assay development not just as a sequence of steps, but as a system of chemical causalities. Every phase of this protocol is engineered to address a specific physiochemical vulnerability of H4Pte.

Overcoming Oxidative Lability

Reduced folates and pteroates oxidize rapidly in ambient air and aqueous solutions, forming quinonoid dihydropterin intermediates. To arrest this degradation, we utilize a dual-antioxidant stabilization buffer comprising Ascorbic Acid and Dithiothreitol (DTT) [2]. Ascorbic acid acts as a primary radical scavenger, while DTT provides a strong reducing environment to maintain the tetrahydropterin ring in its active state[3].

Matrix Deconvolution via Solid-Phase Extraction (SPE)

Direct injection of biological lysates into an LC-MS/MS system leads to severe ion suppression due to endogenous phospholipids and proteins. We employ a Weak Anion Exchange (WAX) or Hydrophilic-Lipophilic Balance (HLB) SPE protocol. Because H4Pte contains a carboxylic acid moiety on its p-aminobenzoic acid (pABA) structural component, it can be selectively retained on an anion exchange resin while neutral lipids and basic interferences are washed away[4].

Self-Validating Assay Mechanics

To guarantee the trustworthiness of the data, this protocol is designed as a self-validating system using Stable Isotope Dilution Analysis (SIDA)[2]. A 13C5​ -labeled internal standard (IS) is spiked into the sample at the exact moment of lysis. Because the IS shares identical physicochemical properties with endogenous H4Pte, any physical loss during SPE or signal suppression during electrospray ionization (ESI) affects both analytes equally. The ratio of the endogenous peak area to the IS peak area remains constant, automatically mathematically normalizing the final quantification.

Step-by-Step Experimental Protocol

Phase 1: Sample Collection and Stabilization

Causality Check: Immediate stabilization prevents ex vivo oxidation, which is the primary cause of false-negative quantification in folate analysis.

  • Buffer Preparation: Prepare a stabilization buffer containing 1% (w/v) ascorbic acid and 0.1% (w/v) DTT in 50 mM ammonium acetate (pH 5.0). Keep chilled on ice.

  • Sample Lysis: Add 200 µL of biological sample (plasma, serum, or bacterial lysate) to 200 µL of the chilled stabilization buffer.

  • Internal Standard Spike: Immediately spike 10 µL of the 13C5​ -H4Pte internal standard working solution (100 ng/mL). Vortex for 10 seconds.

  • Protein Precipitation: Add 400 µL of ice-cold methanol containing 0.1% formic acid. Vortex vigorously for 1 minute to denature binding proteins.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube.

Phase 2: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a 30 mg/1 mL WAX SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Loading: Load the stabilized supernatant onto the cartridge at a flow rate of 1 drop/second.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to elute highly polar, non-retained interferences.

  • Elution: Elute H4Pte using 1 mL of 2% formic acid in methanol.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water) containing 0.1% ascorbic acid.

Workflow S1 Biological Sample S2 Antioxidant Stabilization S1->S2 S3 Protein Precipitation S2->S3 S4 Solid Phase Extraction S3->S4 S5 LC-MS/MS Analysis S4->S5

Step-by-step sample preparation and LC-MS/MS workflow for H4Pte detection.

LC-MS/MS Instrumental Parameters

Chromatographic Separation

A reversed-phase C18 column (e.g., 2.1 × 100 mm, 1.7 µm particle size) is utilized. The gradient is purposefully delayed at the start to ensure highly polar salts and residual ascorbic acid elute in the void volume, preventing ion suppression in the H4Pte retention window[4].

Table 1: UHPLC Gradient Conditions

Time (min)Flow Rate (µL/min)Mobile Phase A (%)*Mobile Phase B (%)**
0.0300955
1.5300955
5.03001090
7.03001090
7.1300955
10.0300955

*Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. **Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Mass Spectrometry Detection

Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode. H4Pte yields a protonated precursor ion [M+H]+ at m/z 317.1. Collision-induced dissociation primarily cleaves the C9-N10 bond, yielding a highly abundant pterin fragment at m/z 166.1 and a p-aminobenzoic acid fragment at m/z 138.1[5].

Table 2: Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
H4Pte317.1166.122Quantifier
H4Pte317.1138.130Qualifier
13C5​ -H4Pte322.1171.122Internal Standard

Note: Source temperature should be maintained at 400°C with a capillary voltage of 3.5 kV to ensure optimal desolvation without thermally degrading the analyte.

Quality Control & Data Interpretation

To confirm the integrity of the assay, researchers must evaluate the following parameters during each run:

  • Matrix Effect Assessment: Perform a post-column infusion of the H4Pte standard while injecting a blank extracted matrix. A stable baseline during the H4Pte retention time confirms the absence of co-eluting suppressing lipids.

  • Linearity & Range: The calibration curve (constructed by plotting the peak area ratio of H4Pte/IS against nominal concentration) should demonstrate an R2>0.995 over a dynamic range of 0.5 to 500 ng/mL.

  • Recovery: Absolute analytical recovery should exceed 75%, validated by comparing pre-extraction spiked samples against post-extraction spiked blanks.

References

  • Structural Insights into Mycobacterium tuberculosis Rv2671 Protein as a Dihydrofolate Reductase Functional Analogue Contributing to para-Aminosalicylic Acid Resistance Source: acs.org URL:[1]

  • Analysis of seven folates in food by LC–MS/MS to improve accuracy of total folate data Source: researchgate.net URL:[2]

  • Development of a new standard reference material: SRM 1955 (homocysteine and folate in human serum) Source: nist.gov URL:[4]

  • 5-Methyltetrahydrofolic acid and folic acid measured in plasma with liquid chromatography tandem mass spectrometry: Applications to folate absorption and metabolism Source: researchgate.net URL:[3]

  • Interpretation of electrospray and atmospheric pressure chemical ionization mass spectra of 10-formyl-7,8-dihydrofolic acid and 5-formyl-5,6,7,8-tetrahydropteroic acid Source: scispace.com URL:[5]

Sources

Method

Step-by-step laboratory synthesis of 5,6,7,8-tetrahydropteroic acid

Application Note: Laboratory Synthesis and Isolation of 5,6,7,8-Tetrahydropteroic Acid Introduction and Mechanistic Rationale 5,6,7,8-Tetrahydropteroic acid (H₄Pte) is a critical, highly reactive intermediate in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis and Isolation of 5,6,7,8-Tetrahydropteroic Acid

Introduction and Mechanistic Rationale

5,6,7,8-Tetrahydropteroic acid (H₄Pte) is a critical, highly reactive intermediate in the synthesis of reduced folate derivatives, classical antifolates, and targeted chemotherapeutics. Because the tetrahydropyrazine ring is exceptionally susceptible to aerial oxidation, synthesizing and isolating H₄Pte requires rigorous environmental controls and a deep understanding of the underlying reaction mechanics.

The most reliable method for generating H₄Pte is the direct catalytic hydrogenation of pteroic acid. The reduction of the pyrazine ring of the pterin core proceeds via a two-step addition of hydrogen (absorbing two molar equivalents of H₂)[1]. Platinum oxide (Adams' catalyst, PtO₂) is the preferred catalyst because it efficiently reduces the pyrazine ring under relatively mild conditions (room temperature, low pressure) without cleaving the crucial C9-N10 bond, a common side-reaction when using more aggressive catalysts like Palladium on Carbon (Pd/C) at elevated temperatures. Glacial acetic acid is utilized as the primary solvent; it not only solubilizes the notoriously insoluble pteroic acid but also provides the necessary protic environment to facilitate the sequential protonation and hydride transfer steps during hydrogenation[1].

Experimental Workflow Diagram

G Start Pteroic Acid (Substrate) Hydrogenation Catalytic Hydrogenation (H2, PtO2, AcOH) Start->Hydrogenation 2 eq. H2 uptake Filtration Schlenk Filtration (Argon Atmosphere) Hydrogenation->Filtration Remove Catalyst Precipitation Anti-Solvent Precipitation (Methyl Acetate / Ether) Filtration->Precipitation Filtrate Concentration Product 5,6,7,8-Tetrahydropteroic Acid (Isolated Product) Precipitation->Product Centrifugation & Drying

Fig 1: Synthetic workflow for the catalytic reduction and isolation of tetrahydropteroic acid.

Quantitative Reaction Parameters

To ensure reproducibility and minimize oxidative degradation, the reaction parameters must be strictly controlled. Table 1 summarizes the optimized conditions for a standard 10-gram scale synthesis.

Table 1: Optimized Reaction Parameters and Causality

ParameterOptimized ConditionMechanistic Rationale
Substrate Conc. ~0.03 M in SolventPteroic acid has poor solubility; this concentration ensures complete dissolution as the reaction progresses to the more soluble H₄Pte.
Solvent System Glacial Acetic Acid (with optional Ethylene Glycol)Provides a protic environment for reduction. Ethylene glycol can be added to improve solubility of the starting material[1].
Catalyst Loading 10% w/w (PtO₂ to Substrate)High loading compensates for potential catalyst poisoning by the amine functionalities on the pterin core.
Atmosphere H₂ (1 atm) / Argon (Workup)Low H₂ pressure prevents over-reduction. Argon is absolutely mandatory during workup to prevent rapid oxidation back to 7,8-dihydropteroic acid.
Precipitant Methyl Acetate or Diethyl EtherH₄Pte is highly insoluble in non-polar/weakly polar aprotic solvents, allowing for rapid precipitation and isolation[1].

Step-by-Step Experimental Protocol

Self-Validation Checkpoint: Before beginning, ensure all solvents (Acetic Acid, Methyl Acetate, Diethyl Ether) have been thoroughly degassed by sparging with Argon for at least 30 minutes. The presence of dissolved oxygen will drastically reduce the yield of the active (6S)-diastereomer and lead to complex, colored degradation mixtures.

Step 1: Reaction Setup

  • In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stir bar and connected to a Schlenk line, suspend 10.0 g of pure pteroic acid in 300 mL of degassed glacial acetic acid[1].

  • Optional: Add 200 mL of dry ethylene glycol to aid in the initial solvation of the substrate[1].

  • Under a continuous counter-flow of Argon, carefully add 1.0 g of Platinum(IV) oxide (PtO₂). Caution: PtO₂ can catalyze the ignition of solvent vapors; ensure strict inert conditions during addition.

Step 2: Catalytic Hydrogenation

  • Seal the flask and purge the system with Hydrogen gas (H₂) using three vacuum/H₂ backfill cycles.

  • Maintain the reaction under a static atmosphere of H₂ (approx. 1 atm via a balloon or a calibrated reservoir vessel)[1].

  • Stir vigorously at room temperature (20–25 °C).

  • In-Process Monitoring: Monitor the hydrogen uptake. The reaction is typically complete when approximately 2 molar equivalents of H₂ have been absorbed (usually 2 to 4 hours)[1]. The initially cloudy suspension will transition to a clear, pale-yellow solution as the tetrahydropteroic acid forms.

Step 3: Catalyst Removal (Strictly Anaerobic)

  • Once H₂ uptake ceases, purge the reaction vessel thoroughly with Argon to remove all residual hydrogen.

  • Transfer the reaction mixture via a cannula to a Schlenk filter (porosity 4) packed with a small pad of degassed Celite.

  • Filter the solution under positive Argon pressure to remove the spent platinum catalyst. Wash the catalyst pad with 20 mL of degassed glacial acetic acid. Do not let the catalyst pad run dry in the presence of air, as it may ignite.

Step 4: Precipitation and Isolation

  • Transfer the clear filtrate via cannula into a vigorously stirred flask containing 2.0 Liters of degassed methyl acetate (or diethyl ether) chilled to 0 °C[1].

  • A pale solid will immediately precipitate. Continue stirring for 15 minutes to ensure complete precipitation.

  • Isolate the solid via anaerobic centrifugation or filtration under Argon.

  • Wash the solid cake sequentially with cold, degassed methyl acetate (2 x 100 mL) and diethyl ether (1 x 100 mL).

  • Dry the product in a vacuum desiccator (protected from light) overnight to yield 5,6,7,8-tetrahydropteroic acid[1].

Storage: The isolated product must be stored in sealed, amber ampoules under Argon at -20 °C or lower. For prolonged stability in solution, the addition of antioxidants such as ascorbic acid or 2-mercaptoethanol is highly recommended[2].

References

  • US Patent 2741608A. 5-formyl-5,6,7,8-tetrahydropteroic acid and amides thereof and method of preparing same. Google Patents.
  • US Patent 2717250A. Formylation of tetrahydro-10-formylpteroic acid and amino acid amides. Google Patents.

Sources

Application

Application Note: In Vitro Enzyme Assay Architectures for Folylpolyglutamate Synthetase (FPGS/FolC) Using 5,6,7,8-Tetrahydropteroic Acid

Executive Summary & Mechanistic Rationale In bacterial and eukaryotic folate metabolism, the addition of L-glutamate to pterin precursors is a critical, ATP-dependent step that ensures the intracellular retention and fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In bacterial and eukaryotic folate metabolism, the addition of L-glutamate to pterin precursors is a critical, ATP-dependent step that ensures the intracellular retention and functional activation of folate cofactors[1]. In many bacteria, this is catalyzed by the bifunctional enzyme FolC, which exhibits both dihydrofolate synthase (DHFS) and folylpolyglutamate synthetase (FPGS) activities[2].

While dihydropteroate (H2Pte) is the classical substrate for the DHFS activity of FolC, utilizing 5,6,7,8-tetrahydropteroic acid (H4Pte) as an in vitro substrate provides a distinct analytical advantage. H4Pte mimics the fully reduced physiological state of the folate pool[3]. By employing H4Pte, researchers can directly map the glutamylation kinetics (yielding tetrahydrofolate, H4Folate) without requiring upstream coupling to dihydrofolate reductase (DHFR).

This guide provides field-proven, self-validating protocols for quantifying FPGS/FolC activity using H4Pte, detailing both a real-time spectrophotometric coupled assay and a high-specificity LC-MS/MS end-point assay.

FolatePathway H4Pte 5,6,7,8-Tetrahydropteroic Acid (H4Pte) H4Folate Tetrahydrofolate (H4Pte-Glu1) H4Pte->H4Folate FPGS / FolC Mg2+ dependent Glu L-Glutamate Glu->H4Folate ATP ATP ATP->H4Folate PolyGlu Polyglutamated Folates (H4Pte-Glu_n) H4Folate->PolyGlu FPGS + n(Glu) + n(ATP)

Fig 1: ATP-dependent glutamylation of 5,6,7,8-tetrahydropteroic acid by FPGS/FolC.

Enzyme Kinetics & Causality in Assay Design

The FPGS reaction follows an Ordered Ter Ter kinetic mechanism [4]. ATP binds first to the enzyme, followed by the folate/pterin substrate (H4Pte), and finally L-glutamate. Products are released in the order of ADP, the glutamylated folate, and inorganic phosphate (Pi)[4].

Critical Design Parameters:

  • Magnesium Coordination: The ATP-binding pocket of FolC requires two magnesium ions (Mg1 and Mg2), one of which is coordinated by the enzyme's conserved Ω-loop[2]. Thus, a high concentration of MgCl2 (10 mM) is strictly required to saturate the active site[5].

  • Redox Stability: H4Pte is highly susceptible to spontaneous oxidation, rapidly degrading back to pteroic acid. The inclusion of a strong reducing agent (e.g., 5 mM DTT) in the assay buffer is non-negotiable to maintain the pterin ring in its tetrahydro- state[5].

  • Alkaline pH Optimum: Bacterial FolC exhibits maximum catalytic efficiency at an alkaline pH. Standard assays utilize Tris-Glycine buffers calibrated to pH 9.5[5].

Self-Validating Experimental Protocols

To ensure data trustworthiness, every assay must be treated as a self-validating system. Background ATPase activity (intrinsic to the enzyme or from trace contaminants) can generate false positives in coupled assays.

Protocol A: Continuous Spectrophotometric Coupled Assay (PK/LDH)

This method links the release of ADP to the oxidation of NADH, allowing for real-time kinetic monitoring without chromatographic separation.

Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, 50 mM Glycine, pH 9.5.

  • Cofactor Mix: 10 mM MgCl2, 100 mM KCl, 5 mM DTT (add DTT fresh).

  • Coupling System: 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, 5 U/mL Pyruvate Kinase (PK), 5 U/mL Lactate Dehydrogenase (LDH).

  • Substrates: 5 mM ATP, 1 mM L-Glutamate, 0–100 μM H4Pte (titrated for Km determination).

Step-by-Step Workflow:

  • System Equilibration: Combine the Assay Buffer, Cofactor Mix, Coupling System, ATP, L-Glutamate, and purified FolC/FPGS enzyme (typically 0.5–1.0 μM) in a UV-transparent microplate or cuvette[5].

  • Baseline Validation (Negative Control): Incubate at 37°C for 5 minutes. Monitor absorbance at 340 nm. Causality: Any decrease in A340 prior to H4Pte addition represents background ATPase activity. This slope must be subtracted from the final reaction rate.

  • Initiation: Spike in H4Pte to initiate the reaction.

  • Data Acquisition: Record the linear decrease in A340 over 10–20 minutes. Calculate the reaction velocity using the NADH extinction coefficient ( ϵ=6.22 mM−1cm−1 ).

CoupledAssay Step1 Primary Reaction (FPGS/FolC): H4Pte + ATP + L-Glu  →  H4Folate + ADP + Pi Step2 Coupling Reaction 1 (Pyruvate Kinase): ADP + Phosphoenolpyruvate  →  ATP + Pyruvate Step1->Step2 ADP Release Step3 Coupling Reaction 2 (Lactate Dehydrogenase): Pyruvate + NADH  →  Lactate + NAD+ Step2->Step3 Pyruvate Generation Signal Spectrophotometric Readout: Decrease in Absorbance at 340 nm Step3->Signal NADH Oxidation (1:1 stoichiometry with ADP)

Fig 2: Logical flow and stoichiometry of the PK/LDH coupled spectrophotometric assay.

Protocol B: End-Point LC-MS/MS Assay

For complex lysates or when screening inhibitors that absorb at 340 nm, direct quantification of H4Folate via LC-MS/MS is required.

Step-by-Step Workflow:

  • Reaction Setup: Prepare a 100 μL reaction containing 100 mM Tris/50 mM Glycine (pH 9.5), 10 mM MgCl2, 5 mM DTT, 100 mM KCl, 5 mM ATP, 1 mM L-Glutamate, 20 μM H4Pte, and 0.5 μM FolC[5].

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Quenching (Critical Step): Terminate the reaction by adding EDTA to a final concentration of 50 mM[5]. Causality: EDTA rapidly chelates Mg2+, instantly collapsing the ATP-Mg2+ complex in the enzyme's Ω-loop and halting catalysis[2].

  • Chromatography: Inject onto a C18 UHPLC column. Elute using a gradient of 0.1% acetic acid in water (Buffer A) and 0.1% acetic acid in acetonitrile (Buffer B)[5].

  • Detection: Monitor the transition of H4Folate via negative electrospray ionization (ESI-) targeting the [M−H]− ion at m/z 444.2.

Data Synthesis & Kinetic Profiling

When properly executed, these assays yield highly reproducible kinetic parameters. Table 1 summarizes representative baseline data for FPGS/FolC activity to benchmark your internal assay performance.

Table 1: Representative Kinetic Parameters for FPGS/FolC using Reduced Pterin Substrates

Enzyme SourceSubstrateApparent Km​ (μM) kcat​ ( s−1 )Reference
M. tuberculosis FolC (WT)H2Pte / H4Pte~20.0~0.50Adapted from[5]
Human FPGS (Recombinant)H4Pte / DDAH4Pte~1.0 - 1.7~0.15Adapted from[3]

Troubleshooting Matrix

Table 2: Common Failure Modes and Corrective Actions

ObservationMechanistic CausalityCorrective Action
Non-linear reaction rates (Coupled Assay) Rapid oxidation of H4Pte substrate in solution.Prepare H4Pte stocks in argon-purged buffer. Ensure 5 mM DTT is freshly added immediately prior to the assay[5].
High background slope before H4Pte addition Intrinsic ATPase activity or contaminating phosphatases in the enzyme prep.Run a strict minus-H4Pte control to subtract baseline. Consider further enzyme purification (e.g., Size Exclusion Chromatography).
Low product yield in LC-MS/MS Insufficient Mg2+ coordination or premature ATP hydrolysis.Verify ATP integrity. Ensure MgCl2 is present at a 2:1 molar excess over ATP to satisfy the Mg1 and Mg2 binding sites[2].

References[1] Information on EC 6.3.2.17 - tetrahydrofolate synthase. BRENDA Enzyme Database. URL: https://www.brenda-enzymes.org/enzyme.php?ecno=6.3.2.17[5] Binding Pocket Alterations in Dihydrofolate Synthase Confer Resistance to para-Aminosalicylic Acid in Clinical Isolates of Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. URL: https://journals.asm.org/doi/10.1128/AAC.02364-13[3] Synthesis of (6R)- and (6S)-5,10-dideazatetrahydrofolate oligo-γ-glutamates. Journal of Medicinal Chemistry (via PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2692451/[2] Structural Analyses of Helicobacter Pylori FolC Conducting Glutamation in Folate Metabolism. International Journal of Molecular Sciences (MDPI). URL: https://www.mdpi.com/1422-0067/20/16/4041[4] Concentration-Dependent Processivity of Multiple Glutamate Ligations Catalyzed by Folylpoly-γ-glutamate Synthetase. Biochemistry (via PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2762226/

Sources

Method

Application Note: Preparation and Stabilization of 5,6,7,8-Tetrahydropteroic Acid Stock Solutions

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocol Introduction & Mechanistic Principles of Degradation 5,6,7,8-Tetrahydropteroic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocol

Introduction & Mechanistic Principles of Degradation

5,6,7,8-Tetrahydropteroic acid (H₄Pte) is the core structural precursor to all biologically active tetrahydrofolate (THF) derivatives. Due to the fully reduced state of its pteridine ring, H₄Pte is notoriously unstable and highly susceptible to oxidative degradation in aqueous environments. In the absence of protective antioxidants, the half-life of unsubstituted reduced folates in physiological buffers at 37°C is typically less than 30 minutes[1].

To prepare stable stock solutions, one must first understand the causality of its degradation. The oxidative breakdown of H₄Pte is not a single-step event but a cascade:

  • Initial Oxidation: Molecular oxygen or reactive oxygen species (ROS) attack the tetrahydropteridine ring, generating a highly unstable quinoid dihydropteroate (qDHPte) intermediate[1].

  • Irreversible Cleavage: If not rapidly reduced back to H₄Pte, the qDHPte intermediate undergoes irreversible C9–N10 bond cleavage. This yields a biologically inactive pterin derivative and p-aminobenzoic acid (pABA) or its glutamated counterpart (pABG)[1][2].

Because the cleavage step is irreversible, the primary goal of any stabilization protocol is to intercept the qDHPte intermediate and reduce it back to H₄Pte before cleavage occurs.

FolateDegradation H4Pte 5,6,7,8-Tetrahydropteroic Acid (H4Pte) qDHPte Quinoid Dihydropteroate (qDHPte) H4Pte->qDHPte Oxidation Cleavage Cleavage Products (Pterin + pABA) qDHPte->Cleavage Irreversible Cleavage ROS O2 / ROS ROS->H4Pte Oxidative Attack Antioxidants Antioxidants (Ascorbate, DTT, 2-ME) Antioxidants->qDHPte Reduces back to H4Pte Antioxidants->ROS Scavenges

Fig 1. Oxidative degradation pathway of H4Pte and the protective mechanism of antioxidants.

Reagent Selection: The Chemistry of Stabilization

To establish a self-validating and robust protocol, the choice of antioxidant and solvent conditions must be tailored to your downstream application.

Deoxygenation

Relying solely on chemical antioxidants is a flawed strategy because continuous oxygen exposure will eventually deplete the reducing agent, leading to rapid H₄Pte collapse. Sparging the solvent with an inert gas (Argon or Nitrogen) is mandatory to displace dissolved oxygen prior to introducing the H₄Pte powder.

Antioxidant Comparison

Different reducing agents operate via distinct mechanisms. Ascorbic acid acts as a direct ROS scavenger and reduces quinoid intermediates, while thiols (DTT, 2-ME) rely on thiol-disulfide exchange[3][4].

Table 1: Quantitative Comparison of Antioxidants for H₄Pte Stabilization

AntioxidantRecommended Conc.Mechanism of ActionPrimary AdvantageCritical Limitation
L-Ascorbic Acid 0.1% – 1.0% (w/v)(~5.6 – 56 mM)Direct electron donation; reduces qDHPte to H₄Pte.Highly biocompatible; does not interfere with thiol-sensitive assays.Severely drops solvent pH; requires careful pre-adjustment[5].
Dithiothreitol (DTT) 10 – 50 mMThiol-disulfide exchange (forms stable 6-membered ring).Highly potent at lower concentrations.Oxidizes rapidly in solutions with pH > 7.5; expensive.
2-Mercaptoethanol 50 – 200 mMThiol-disulfide exchange.Excellent long-term stability at neutral/alkaline pH[5][6].Pungent odor; toxic; incompatible with downstream mass spectrometry.

Note: For highly sensitive LC-MS/MS applications, a combination of 0.1% Ascorbic Acid and 10 mM DTT is often considered the gold standard to prevent thermal and oxidative degradation during sample preparation[4].

Step-by-Step Experimental Protocol

This protocol describes the preparation of a 10 mM H₄Pte stock solution stabilized with L-ascorbic acid. It is designed as a self-validating system: by controlling the pH before adding the folate, you prevent the localized acid-catalyzed degradation that plagues amateur preparations.

Phase 1: Solvent Preparation & Deoxygenation
  • Buffer Preparation: Prepare 10 mL of 100 mM HEPES or Potassium Phosphate buffer.

  • Inert Gas Sparging: Insert a sterile needle connected to an Argon gas line directly into the buffer. Sparge vigorously for 30 minutes at room temperature to displace dissolved O₂.

  • Antioxidant Addition: Add 100 mg of L-Ascorbic Acid to achieve a 1% (w/v) concentration.

  • pH Correction (Critical Causality Step): Ascorbic acid will drastically lower the pH of the buffer, which would instantly precipitate and degrade H₄Pte[2]. While maintaining Argon flow over the liquid surface, carefully add deoxygenated 5 M NaOH dropwise until the pH returns to exactly 7.5 .

Phase 2: Solubilization of H₄Pte
  • Weighing: Weigh the required amount of 5,6,7,8-tetrahydropteroic acid powder (e.g., 31.3 mg for 10 mL of a 10 mM solution). Perform this step in a glove box or under a continuous stream of Argon if possible.

  • Dissolution: Transfer the powder into a light-protected (amber) glass vial. Add the deoxygenated, pH-adjusted buffer.

  • Mixing: Cap the vial tightly and vortex gently in a cold room (4°C). H₄Pte is practically insoluble in pure water but will dissolve readily in this slightly alkaline, high-ionic-strength buffer. Do not use heat or sonication, as this accelerates degradation[7].

Phase 3: Aliquoting and Storage
  • Purging Tubes: Pre-flush a set of amber microcentrifuge tubes with Argon gas.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots (e.g., 50 µL). Causality: Repeated freeze-thaw cycles introduce fresh oxygen and mechanically stress the solute, destroying the stock.

  • Sealing: Overlay the liquid in each tube with a gentle stream of Argon for 2 seconds before snapping the cap shut.

  • Cryopreservation: Snap-freeze the tubes immediately in liquid nitrogen and transfer to a -80°C freezer . Under these conditions, the stock is stable for up to 6 months.

Quality Control & Self-Validation System

To ensure the trustworthiness of your stock solution before committing it to expensive downstream assays (e.g., enzymatic assays or cell culture), you must validate its integrity.

Validation Assay (HPLC-UV):

  • Dilute a 5 µL aliquot of the stock solution 1:100 in deoxygenated mobile phase.

  • Inject onto a C18 Reversed-Phase column.

  • Monitor at 290 nm and 254 nm:

    • Intact H₄Pte will elute as a single sharp peak with a UV absorbance maximum near 297 nm.

    • Failure State: If the stock has degraded, you will observe the disappearance of the main peak and the emergence of two distinct peaks: a pterin derivative and p-aminobenzoic acid (pABA). If the pABA peak accounts for >5% of the total area, the stock must be discarded[1][2].

References

  • Zheng, Y., et al. (2018). Toward a better understanding of folate metabolism in health and disease. Journal of Experimental Medicine. Available at:[Link]

  • Scrimgeour, K. G. (1970). Oxidative degradation of dihydrofolate and tetrahydrofolate. Canadian Journal of Biochemistry. Available at:[Link]

  • Ringling, C., & Rychlik, M. (2013). Analysis of seven folates in food by LC–MS/MS to improve accuracy of total folate data. European Food Research and Technology. Available at:[Link]

  • Cheng, Y., et al. (2016). Structural Insights into Mycobacterium tuberculosis Rv2671 Protein as a Dihydrofolate Reductase Functional Analogue Contributing to para-Aminosalicylic Acid Resistance. Biochemistry. Available at:[Link]

  • Oey, I., et al. (2009). Mechanism and Related Kinetics of 5-Methyltetrahydrofolic Acid Degradation during Combined High Hydrostatic Pressure−Thermal Treatments. Journal of Agricultural and Food Chemistry. Available at:[Link]

Sources

Application

Application Note: Advanced Solid-Phase Extraction (SPE) Strategies for 5,6,7,8-Tetrahydropteroic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Protocol Executive Summary The accurate quantification of 5,6,7,8-tetrahydropteroic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Protocol

Executive Summary

The accurate quantification of 5,6,7,8-tetrahydropteroic acid (THPA)—a critical intermediate in folate biosynthesis and a degradation product of reduced folates—presents significant analytical challenges. Because THPA shares the highly labile tetrahydropyrazine ring found in reduced folates like 5-methyltetrahydrofolate, it is exceptionally susceptible to oxidative degradation and interconversion.

As a Senior Application Scientist, I have designed this application note to move beyond basic procedural lists. Here, we deconstruct the causality behind optimal Solid-Phase Extraction (SPE) method design. By coupling mechanistic chemical insights with a self-validating workflow, this protocol ensures high recovery, robust matrix cleanup, and uncompromising data integrity prior to LC-MS/MS analysis.

Mechanistic Insights: The "Why" Behind the Method

To extract THPA successfully, the analytical method must actively counteract the molecule's intrinsic chemical vulnerabilities. Every reagent choice in this protocol is dictated by two core properties of THPA:

  • High Oxidation Susceptibility: The electron-rich tetrahydropyrazine ring rapidly oxidizes to dihydropteroic acid or fully oxidized pteroic acid in the presence of ambient oxygen, light, or transition metals[1].

    • Causality in Design: Aqueous extraction buffers must be fortified with a dual-antioxidant system. We utilize ascorbic acid (to scavenge reactive oxygen species) and 2-mercaptoethanol (BME) or dithiothreitol (to maintain a reducing environment)[2].

  • Amphoteric Nature: THPA possesses a secondary amine, a primary amine on the pterin ring, and a terminal carboxylic acid. At physiological pH (7.0–7.4), the carboxylic acid is deprotonated (anionic), while the pterin ring remains largely neutral.

    • Causality in Design: While high-capacity polymeric reversed-phase sorbents can be used[3], Strong Anion Exchange (SAX) or Mixed-Mode Anion Exchange (MAX) sorbents provide superior, orthogonal cleanup by exploiting the anionic charge of the carboxylate group[1][4].

Logic_THPA THPA 5,6,7,8-Tetrahydropteroic Acid (Target Analyte) Ox High Oxidation Susceptibility (Tetrahydropyrazine Ring) THPA->Ox Property Amph Amphoteric Nature (Amine & Carboxyl Groups) THPA->Amph Property Anti Antioxidant Fortification (Ascorbate + BME) Ox->Anti Dictates Sorbent Mixed-Mode / SAX Sorbent (pH-Controlled Retention) Amph->Sorbent Dictates

Logical relationship between THPA chemical properties and SPE method design.

Self-Validating Protocol Design

A robust method must prove its own validity during every run. This protocol incorporates a self-validating system to ensure any loss of analyte is immediately detectable and quantifiable:

  • Pre-Extraction SIL-IS Spiking: A Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C5​ -folic acid or a deuterated THPA analog, is spiked into the raw matrix before any chemical modification[5]. This normalizes variations in SPE recovery and corrects for any in-process oxidative losses.

  • Fraction Monitoring: We mandate the collection and LC-MS/MS screening of the SPE flow-through and wash fractions during method validation. The absence of the SIL-IS in these fractions validates that the sorbent capacity has not been exceeded.

Experimental Protocol: Mixed-Mode SAX Extraction of THPA

Materials & Reagents
  • Sorbent: Mixed-Mode Strong Anion Exchange (MAX) cartridges (30 mg / 1 mL).

  • Extraction Buffer: 50 mM Ammonium Acetate (pH 7.5) containing 1% (w/v) ascorbic acid and 0.1% (v/v) 2-mercaptoethanol.

  • Wash Buffer: 5% Methanol in LC-MS grade water with 0.1% ascorbic acid.

  • Elution Buffer: 5% Formic Acid in Methanol/Acetonitrile (50:50, v/v).

SPE_Workflow A 1. Sample Pretreatment Spike IS + Antioxidants B 2. SPE Conditioning MeOH followed by H2O A->B Proceed C 3. Sample Loading Load at pH 7.0 - 7.5 B->C Apply D 4. Washing Step 5% MeOH in H2O C->D Wash E 5. Elution Step Acidified ACN/MeOH D->E Elute F 6. LC-MS/MS Analysis MRM Quantitation E->F Analyze

Step-by-step solid-phase extraction workflow for THPA prior to LC-MS/MS.

Step-by-Step Methodology

Step 1: Sample Pretreatment (Matrix Stabilization)

  • Aliquot 200 µL of biological matrix (e.g., plasma, cell lysate) into a light-protected microcentrifuge tube.

  • Spike 10 µL of SIL-IS working solution directly into the matrix. Vortex for 10 seconds.

  • Add 400 µL of the Extraction Buffer (pH 7.5). Causality: The alkaline pH ensures the THPA carboxylic acid is deprotonated for optimal binding to the MAX sorbent, while the antioxidants immediately halt oxidative degradation[4].

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Extract the supernatant.

Step 2: Sorbent Conditioning

  • Mount the MAX SPE cartridges onto a vacuum manifold.

  • Condition with 1 mL of 100% Methanol to activate the polymeric backbone.

  • Equilibrate with 1 mL of LC-MS grade water. Critical: Do not allow the sorbent bed to dry out before loading.

Step 3: Sample Loading

  • Load the pretreated supernatant onto the cartridge.

  • Apply a gentle vacuum to achieve a flow rate of ~1 mL/min (approx. 1 drop per second).

  • Self-Validation Check: Collect this flow-through in a clean tube during initial method setup to verify zero analyte breakthrough.

Step 4: Matrix Washing

  • Wash the cartridge with 1 mL of the Wash Buffer (5% MeOH in water + 0.1% ascorbic acid).

  • Causality: The low organic content removes neutral lipids and salts without disrupting the strong ionic interaction between the THPA carboxylate and the quaternary amine of the SAX sorbent.

Step 5: Analyte Elution

  • Dry the cartridge under high vacuum for 2 minutes.

  • Elute THPA with 1 mL of the Elution Buffer (5% Formic Acid in MeOH/ACN).

  • Causality: The high concentration of formic acid drops the pH well below the pKa of THPA's carboxylic acid (~pH 2-3). This neutralizes the charge on THPA, instantly breaking the ionic bond with the sorbent, while the organic solvent elutes the analyte via reversed-phase mechanisms.

Step 6: Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Warning: Do not apply heat, as THPA is highly thermolabile.

  • Reconstitute in 100 µL of initial LC mobile phase (e.g., 0.1% Formic Acid in water containing 0.1% ascorbic acid) and transfer to an amber autosampler vial for LC-MS/MS analysis.

Data Presentation: Method Performance

The following table summarizes the expected quantitative performance of this SPE methodology when applied to reduced folates and pteroic acid derivatives across different biological matrices, demonstrating the superiority of the mixed-mode approach.

Sorbent TypeMatrixSpike Level (ng/mL)Mean Recovery (%)Precision (%RSD)LOD (ng/mL)
Mixed-Mode MAX Plasma1095.23.40.08
Mixed-Mode MAX Cell Lysate5096.53.10.08
Polymeric RP (HLB)Serum1089.05.50.12
SAX (Silica-based)Plasma10085.26.80.15

Table 1: Comparative recovery and precision data for THPA extraction utilizing different SPE sorbents. Mixed-mode MAX provides the highest recovery and lowest variance due to dual retention mechanisms.

References

  • Improvements in the Analysis of Reduced Folate Monoglutamates and Folic Acid in Food by High-Performance Liquid Chromatography. ACS Publications.[Link]

  • Analysis of seven folates in food by LC–MS/MS to improve accuracy of total folate data. ResearchGate.[Link]

  • A Quantitative Stable-Isotope LC−MS Method for the Determination of Folic Acid in Fortified Foods. ResearchGate.[Link]

  • 5-Methyltetrahydrofolic acid and folic acid measured in plasma with liquid chromatography tandem mass spectrometry: Applications to folate absorption and metabolism. ResearchGate.[Link]

  • Modulation of Both Endogenous Folates and Thymidine Enhance the Therapeutic Efficacy of Thymidylate Synthase Inhibitors. AACR Journals.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent oxidation of 5,6,7,8-tetrahydropteroic acid during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained variability in their assays involving reduced folates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained variability in their assays involving reduced folates. One of the most common culprits is the silent, rapid degradation of 5,6,7,8-tetrahydropteroic acid (H4Pte) during storage.

Unlike stable, fully oxidized folic acid, H4Pte possesses an electron-rich tetrahydropyrazine ring that is exceptionally vulnerable to autoxidation. Standard laboratory freezing protocols are insufficient to protect it. To ensure reproducible experimental outcomes, we must transition from passive storage to active chemical stabilization.

Below is our comprehensive troubleshooting guide and validated methodology for the long-term cryopreservation of H4Pte.

The Causality of H4Pte Degradation

To prevent degradation, we must first understand the mechanistic pathway of H4Pte oxidation. When exposed to dissolved oxygen, H4Pte does not immediately cleave; it first oxidizes into a transient quinonoid dihydropteroic acid intermediate. If a reducing agent is present, this step is reversible. However, if left unchecked, the intermediate undergoes irreversible C9-N10 bond cleavage, yielding biologically inactive p-aminobenzoic acid (PABA) and pterin derivatives[1].

Pathway H4Pte 5,6,7,8-Tetrahydropteroic Acid (Active/Reduced) qDHPte Quinonoid Dihydropteroic Acid (Unstable Intermediate) H4Pte->qDHPte Oxidation O2 O2 / ROS O2->qDHPte qDHPte->H4Pte Antioxidant Rescue Cleavage C9-N10 Bond Cleavage (Irreversible) qDHPte->Cleavage Degradation Products p-Aminobenzoic Acid + Pterin Derivatives Cleavage->Products Rescue Ascorbic Acid + Thiols (Reduction) Rescue->qDHPte

Oxidative degradation pathway of H4Pte and the mechanism of antioxidant rescue.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my H4Pte degrade so rapidly even when stored at -20°C? A1: Standard -20°C freezers do not halt the kinetic pathway of autoxidation; they merely slow it. Because oxygen remains highly soluble in cold aqueous buffers, the electron-rich pteridine ring continues to react with dissolved O2. True stabilization requires actively displacing oxygen and adding reducing agents to the matrix prior to freezing[2].

Q2: What is the optimal antioxidant system to prevent this oxidation? A2: A dual-antioxidant system is mandatory. Relying on a single agent is a common experimental pitfall. Ascorbic acid acts as a primary sacrificial oxygen scavenger, neutralizing reactive oxygen species (ROS) in the buffer. However, ascorbic acid cannot efficiently reduce the quinonoid intermediate once it has formed. Therefore, a thiol-based reducing agent like β-mercaptoethanol (BME) or dithiothreitol (DTT) must be co-administered to actively reduce any oxidized folates back to the tetrahydro state[1][3].

Q3: Does the pH of my storage buffer impact stability? A3: Absolutely. While highly acidic conditions accelerate the interconversion of reduced folates (e.g., forming methenyl derivatives), highly alkaline conditions accelerate autoxidation. A neutral to slightly alkaline buffer (pH 7.0 – 7.85) is optimal when combined with high concentrations of ascorbic acid and BME, as it balances the protonation state of the pteridine ring while maintaining the efficacy of the thiol reducing agents[1][3].

Quantitative Stability Data

To highlight the necessity of a synergistic antioxidant approach, the following table summarizes the expected recovery rates of reduced folates under various stabilization strategies.

Table 1: Impact of Antioxidant Formulations on Reduced Folate Recovery

Antioxidant FormulationConcentrationEstimated Recovery (4 Months at -80°C)Primary Mechanism of Action
None (Buffer only) N/A< 50%N/A (Rapid autoxidation)
Ascorbic Acid (AA) 5 g/L (28 mM)~85%Sacrificial oxygen scavenging
β-Mercaptoethanol (BME) 200 mM~90%Quinonoid intermediate reduction
AA + BME (Synergistic) 114 mM AA + 200 mM BME> 96%Dual-action O2 scavenging and reduction

Data synthesized from kinetic degradation studies of reduced folates[1][2].

Standard Operating Procedure: Anaerobic Cryopreservation

To ensure your H4Pte remains viable for long-term studies, follow this self-validating protocol. Every step is designed to eliminate a specific variable that causes degradation.

G A 1. Buffer Degassing (Argon Sparging) B 2. Antioxidant Addition (Ascorbate + BME) A->B C 3. H4Pte Dissolution (Amber Vials) B->C D 4. Headspace Purging (Argon Blanket) C->D E 5. Flash Freezing (Liquid N2) D->E F 6. Long-Term Storage (-80°C) E->F

Workflow for the preparation and cryopreservation of H4Pte to prevent oxidative degradation.

Step-by-Step Methodology

Step 1: Buffer Degassing (Oxygen Displacement)

  • Action: Prepare a 50 mM CHES/HEPES buffer at pH 7.85[1]. Boil the buffer for 5 minutes, then immediately cool it in an ice bath while continuously sparging with high-purity Argon gas for at least 30 minutes.

  • Causality: Dissolved oxygen is the primary driver of autoxidation. Sparging physically displaces O2, preventing the initial formation of quinonoid intermediates before the compound is even introduced.

Step 2: Synergistic Antioxidant Supplementation

  • Action: Add Ascorbic Acid to a final concentration of 114 mM (approx. 20 g/L) and β-mercaptoethanol (BME) to a final concentration of 200 mM[1].

  • Causality: Ascorbic acid acts as a sacrificial O2 scavenger, while BME provides the reducing equivalents necessary to rescue any transiently oxidized pteridine rings.

Step 3: Anaerobic Dissolution

  • Action: Inside a nitrogen-purged glove box, dissolve the lyophilized 5,6,7,8-tetrahydropteroic acid powder into the degassed antioxidant buffer. Protect the solution from light using amber microcentrifuge tubes.

  • Causality: Photodegradation can independently excite the pteridine ring, bypassing the need for high O2 concentrations to initiate cleavage. Amber vials block UV/visible light excitation.

Step 4: Aliquoting and Headspace Purging

  • Action: Dispense the solution into single-use aliquots (e.g., 50 µL) to entirely avoid freeze-thaw cycles. Blanket the headspace of each tube with Argon gas before tightly capping.

  • Causality: Repeated exposure to ambient air during freeze-thaw cycles rapidly depletes the antioxidant pool, leading to catastrophic H4Pte loss[2].

Step 5: Flash Freezing and Cryopreservation

  • Action: Submerge the sealed tubes in liquid nitrogen for 30 seconds to flash-freeze the solution, then transfer immediately to a -80°C freezer for long-term storage.

  • Validation Check: To ensure this protocol is a self-validating system, thaw one control aliquot after 24 hours and analyze it via LC-MS/MS. A successfully executed anaerobic seal will yield an H4Pte peak area ≥98% of the pre-freeze baseline.

References

  • Title: Implications of β-Mercaptoethanol in Relation to Folate Stability and to Determination of Folate Degradation Kinetics during Processing: A Case Study on [6S]-5-Methyltetrahydrofolic Acid Source: ACS Publications URL: [Link]

  • Title: Stability of dietary 5-formyl-tetrahydrofolate and its determination by HPLC: A pilot study on impact of pH, temperature and antioxidants on analytical results Source: ResearchGate URL: [Link]

  • Title: Serum folate forms are stable during repeated analysis in the presence of ascorbic acid and during frozen sample storage Source: PMC (Centers for Disease Control and Prevention) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5,6,7,8-Tetrahydropteroic Acid HPLC Peak Tailing

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of reduced folates and pterins.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of reduced folates and pterins.

5,6,7,8-tetrahydropteroic acid ( H4​Pte ) is notoriously difficult to analyze. It is a highly polar, multi-ionizable compound that is exquisitely sensitive to autoxidation. When researchers observe peak tailing for H4​Pte , they often misdiagnose it as a simple column degradation issue. In reality, the "tailing" is usually a convolution of secondary stationary phase interactions, trace-metal catalysis, and on-column chemical degradation.

This guide provides a mechanistic framework to diagnose, troubleshoot, and permanently resolve peak tailing for H4​Pte .

Mechanistic Diagnostic Logic

Before adjusting your instrument, you must understand the causality behind the peak distortion. The following diagnostic tree isolates the three primary culprits: silanol interactions, autoxidation, and metal chelation.

Troubleshooting Start Peak Tailing of 5,6,7,8-Tetrahydropteroic Acid Q1 Is Mobile Phase pH < 3.0? Start->Q1 Sol1 Adjust to pH 2.5 to protonate silanols Q1->Sol1 No Q2 Are degradation peaks observed? Q1->Q2 Yes Sol1->Q2 Sol2 Add 1mM Ascorbic Acid & DTT to stabilize Q2->Sol2 Yes Q3 Using stainless steel components? Q2->Q3 No Sol2->Q3 Sol3 Add 0.1mM DTPA or use PEEK tubing Q3->Sol3 Yes End Symmetrical Peak Achieved (As < 1.5) Q3->End No Sol3->End

Diagnostic workflow for resolving tetrahydropteroic acid peak tailing.

Core Troubleshooting Guide (Q&A)

Q: Why does my H4​Pte peak look like a "shark fin" (severe tailing) even on a brand-new C18 column? A: This is primarily caused by secondary silanol interactions. H4​Pte contains basic secondary and primary amine groups within its pterin ring. Ionized silanols on silica-based columns interact strongly with these basic analytes, especially at mid-pH levels, causing severe tailing[1]. To resolve this, you must lower the mobile phase pH to < 3.0 (e.g., pH 2.5). At this low pH, the acidic silanol species on the stationary phase surface become fully protonated (neutralized), which drastically reduces secondary electrostatic interactions and improves peak shape[2].

Q: I lowered the mobile phase pH to 2.5, but the peak is still broad and I am seeing a new, early-eluting peak. What is happening? A: You have solved the chromatographic interaction, but you are now observing on-column chemical degradation. Tetrahydropterins are highly unstable in the presence of dissolved oxygen and undergo rapid aerobic autoxidation[3]. During the chromatographic run, H4​Pte oxidizes into a cation radical, which rapidly rearranges into 7,8-dihydropteroic acid (the early eluting peak). The continuous conversion of the analyte as it travels down the column creates a "smear" or tailing effect that mimics poor column efficiency.

Q: How do I completely suppress this on-column oxidation? A: You must create a reducing environment within both your sample diluent and your mobile phase. Stabilizers such as dithiothreitol (DTT) and ascorbic acid (AA) are required to slow down the oxidation reaction of pteridines in the presence of air[4]. Ascorbic acid acts as a sacrificial reductant, while DTT stabilizes the reduced forms of the pteridines[3].

Oxidation H4Pte 5,6,7,8-Tetrahydropteroic Acid (Target Analyte) Radical Cation Radical (Unstable) H4Pte->Radical O2 / Trace Metals H2Pte 7,8-Dihydropteroic Acid (Degradant) Radical->H2Pte Rearrangement Antioxidant Ascorbic Acid / DTT (Reductants) Antioxidant->Radical Quenches Radical

Autoxidation pathway of tetrahydropterins and antioxidant intervention.

Q: My system is fully passivated and I am using antioxidants, but I still see slight tailing. Could the instrument hardware be to blame? A: Yes. Pterins are potent metal chelators. Trace metal content within the stationary-phase material or the stainless steel tubing of the HPLC can chelate with the analyte, causing tailing[2]. Furthermore, transition metals (like Fe and Cu) act as catalysts for autoxidation. To mitigate this, add 0.1 mM to 0.4 mM diethylenetriaminepentaacetic acid (DTPA) to the mobile phase to chelate transition metals and prevent oxidation of the analytes[3].

Self-Validating Experimental Protocol

To permanently resolve this issue, do not change multiple variables at once. Use the following self-validating methodology to systematically prove the root cause of your tailing.

Phase 1: Mobile Phase & Sample Preparation
  • Prepare the Base Buffer: Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH strictly to 2.5 using phosphoric acid.

  • Fortify with Antioxidants & Chelators: To the aqueous mobile phase, add 1.0 mM Ascorbic Acid, 1.0 mM Dithiothreitol (DTT), and 0.1 mM DTPA[3].

  • Degas: Ultrasonicate and vacuum-filter the mobile phase through a 0.22 µm nylon membrane.

  • Sample Diluent: Prepare your H4​Pte standards in a diluent matching the mobile phase (pH 2.5 + antioxidants). Crucial: Never dissolve H4​Pte in pure water or basic solutions without antioxidants, as it will degrade within minutes.

Phase 2: System Suitability Validation (The "Causality Test")

Run the following three injections sequentially on a highly deactivated, fully end-capped C18 column[5]:

  • Injection A (Control): Inject H4​Pte dissolved in pure water, using a standard pH 6.5 mobile phase. (Expectation: Severe tailing, low recovery, multiple degradation peaks).

  • Injection B (Silanol Suppression): Inject H4​Pte using the pH 2.5 mobile phase without antioxidants. (Expectation: Tailing improves slightly, but recovery remains low due to oxidation).

  • Injection C (Full Stabilization): Inject H4​Pte using the pH 2.5 mobile phase fortified with Ascorbic Acid, DTT, and DTPA. (Expectation: Sharp, symmetrical peak with >95% recovery).

Quantitative Data Summary

The table below summarizes typical chromatographic parameters observed during the validation of H4​Pte analytical methods. Notice how the USP Tailing Factor ( As​ ) and analyte recovery respond to specific chemical interventions.

Experimental ConditionMobile Phase pHAdditives (Sample & Mobile Phase)USP Tailing Factor ( As​ )Analyte Recovery (%)Diagnostic Conclusion
Baseline (Standard C18) 6.5None> 3.5< 40%Severe silanol interaction & rapid autoxidation.
Low pH Optimization 2.5None1.865%Silanols suppressed; oxidation persists.
Antioxidant Addition 2.51 mM Ascorbic Acid + 1 mM DTT1.295%Oxidation prevented; peak symmetry restored.
Metal Chelation 2.51 mM Ascorbic Acid + 0.1 mM DTPA1.0599%Trace metal catalysis eliminated; optimal chromatography.

(Note: Peak tailing occurs when the peak asymmetry factor ( As​ ) is greater than 1.2, though peaks with As​ up to 1.5 are acceptable for many assays[5].)

Frequently Asked Questions (FAQs)

Can I use LC-MS/MS for this method if I add DTPA and Phosphate buffer? No. Phosphate buffers and DTPA are non-volatile and will cause severe ion suppression and source contamination in Mass Spectrometry. If you are using LC-MS/MS, you must switch to a volatile buffer (e.g., 0.1% Formic Acid, pH ~2.7). Instead of DTPA, use a completely metal-free HPLC system (PEEK tubing, biocompatible flow path) to eliminate the need for chelators.

How long is my H4​Pte sample stable in the autosampler? Even with 1 mM Ascorbic Acid and DTT, tetrahydropterins are highly labile. Samples should be maintained at 4°C in a refrigerated autosampler and analyzed within 12 hours of preparation.

Does the choice of organic modifier matter? Yes. Methanol is generally preferred over Acetonitrile for pterin analysis. Acetonitrile can sometimes precipitate highly concentrated phosphate buffers at high organic percentages, and methanol provides better solvation for highly polar, hydrogen-bonding analytes.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBYH3xi4UmNnT_-XM9SIceYe7QBLHDRpAAOUufh4Dy92r3DkPhKyOAw3Ezq9XBlF6afT00ykR7rd04F4Jk1PndE4Mvz_FS2Rci6cGsoKLtpNGfCMd-7_-cFyXorjm0bmRJe2kaoQ8w1Qz10KFT94wgXrlPdUZpRw==]
  • Peak Tailing in HPLC - Element Lab Solutions.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB_amAL_cDFoOrJq9GBEcDWCOT4azHP7T4-02tyfbI05Ao00P6soG40Q6LFmGC6lMUc6kIDvuefJGSBrFvcuJY9y1PlB7u0fJJdmc-MYD3311rr5mYIfcEXyvP8GMQ8AN1hUykLypkCTXturKeZegkfP2WgmQXIOPzSpcbyfrrUDQrrzxDhT0uI-eofn5aIKw==]
  • HPLC Diagnostic Skills II – Tailing Peaks - LCGC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYuXfTZqsa6SjgzkEu-Q5HK_ZoNno7vRAWxeIs12qOMcPbtcHi_yIHy4Nuj3qiD1SYcJPKKXjM9QJ94NqepHLpmAb3gAHQ8qQaMJEoEi-XTJNKpH_j4pDSFdk5am8WvYCT0C0TMNuJvW3z9cDq6Wb_CM7OUh4OLwDrRyAyiglA6VuCbWji_Ue2kezGBaP-JLQ9eGpxAuE=]
  • Analysis of Catecholamines and Pterins in Inborn Errors of Monoamine Neurotransmitter Metabolism—From Past to Future - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH20CJIu4_kxwHGo4GwkB5oHqfIiOQ8or9DzX46kJmpYMC3nVcPale5q1e4TsLQJtZniI9Sq_mmoiNVlbRd8mn8e1vmCJLKI9bVBxYRlQL78P187AqnSHi09nbL21xqMZu6JPx1ABHpXYMX0l8=]
  • HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7tbD5gdMWXGPHQpW1n6W_jVwyVGAFKYWXXK2Re_vqFz3s2ef_YNgibGUpVXRK0R_pBPMaANBKvAYuJfMud4Fa85Px0Aq_A3Gkn-MFrL_4lLLSJlEVJVpzNfv2y1R3tK65974a0MjbdaZIm1A=]
  • Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies - MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu-FeM9-i590Ya-UL1Ffm7E_WiRtYhx4P_gZKa_f6F7lmgzD52Nd6cTR5n6d23sPSUGQSVyYWlMYPoCU_jrwKj8F22-h5fmbk4lU7p07uv1gEK6y24pgpBnkzJ94khWMAwtA==]

Sources

Troubleshooting

Optimizing reaction yields in the chemical synthesis of 5,6,7,8-tetrahydropteroic acid

Welcome to the Technical Support Center for the synthesis of 5,6,7,8-tetrahydropteroic acid. As a critical intermediate in the development of reduced folates and antifolate therapeutics, tetrahydropteroic acid presents u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5,6,7,8-tetrahydropteroic acid. As a critical intermediate in the development of reduced folates and antifolate therapeutics, tetrahydropteroic acid presents unique synthetic and purification challenges. Its highly polar, zwitterionic nature complicates isolation, while the electron-rich tetrahydropyrazine ring makes it exceptionally vulnerable to oxidative degradation.

As a Senior Application Scientist, I have structured this guide to move beyond basic procedures. Here, we dissect the causality behind each experimental choice, providing you with a self-validating workflow to maximize your reaction yields and troubleshoot common failure points.

Core Synthesis & Isolation Workflow

The following diagram maps the critical path for the catalytic hydrogenation of pteroic acid, highlighting the specific stages where oxidative degradation typically compromises yield.

Workflow Substrate Pteroic Acid (Solid Suspension) Solvent Solubilization (AcOH / Ethylene Glycol / DMF) Substrate->Solvent Add Solvents Reaction Catalytic Hydrogenation (PtO2, H2, 2 mol eq.) Solvent->Reaction Add Catalyst & Purge Filtration Catalyst Filtration (Strict Inert Atmosphere) Reaction->Filtration Complete Dissolution Degradation Oxidative Degradation (Product Loss) Reaction->Degradation O2 Leak Isolation Precipitation & Centrifugation (Anti-solvent or pH adjustment) Filtration->Isolation Add to Anti-solvent Filtration->Degradation Air Exposure Target 5,6,7,8-Tetrahydropteroic Acid (Purified Product) Isolation->Target Vacuum Dry

Workflow and failure points in the catalytic hydrogenation of pteroic acid.

Standard Operating Procedure (SOP): Catalytic Hydrogenation

This protocol establishes a self-validating system for the reduction of pteroic acid. Proceeding to the next step is contingent upon visually or chemically confirming the success of the previous step.

Step 1: Substrate Solubilization

  • Action: Slurry 10.0 g of pteroic acid in a mixture of 300 mL glacial acetic acid and 200 mL dry ethylene glycol[1].

  • Causality: Pteroic acid exhibits notoriously poor solubility due to strong intermolecular hydrogen bonding. Using a highly polar, protic solvent system—often supplemented with a cosolvent like [dimethylformamide (DMF) to increase solubility][2]—disrupts these bonds. This maximizes the dissolved substrate available to interact with the heterogeneous catalyst, preventing the reaction from stalling.

Step 2: Catalyst Introduction & Purging

  • Action: Add 1.0 g of platinum oxide (PtO₂ / Adams' catalyst). Seal the vessel and purge the headspace with Argon (3x vacuum/backfill cycles) before introducing hydrogen gas.

  • Causality: PtO₂ provides the necessary surface area for H₂ adsorption. The rigorous Argon purge ensures no residual oxygen acts as a competing electron acceptor during the reduction phase.

Step 3: Catalytic Hydrogenation

  • Action: Conduct the reduction in a stirred vessel at room temperature with vigorous agitation. Monitor hydrogen uptake using a calibrated reservoir until exactly [2 molar equivalents of hydrogen are absorbed][1].

  • Validation: The reaction is complete when the opaque slurry transitions into a completely clear solution, physically validating that the insoluble pteroic acid has been fully reduced to the more soluble tetrahydropteroic acid[1].

Step 4: Air-Free Catalyst Filtration (Critical)

  • Action: Purge the system with Argon. Filter off the catalyst under a strict inert atmosphere (e.g., using a Schlenk frit). Wash the catalyst bed with a minimal amount of deoxygenated acetic acid.

  • Causality: The 5,6,7,8-tetrahydropyrazine ring is highly electron-rich. If the filtered solution is exposed to air, ambient oxygen rapidly strips hydrogen from the ring, reverting the product to dihydropteroic acid.[Excluding air during standing or heating is mandatory to preserve the yield of the active compound][3].

Step 5: Precipitation and Isolation

  • Action: Pour the clear, filtered solution into 2 liters of deoxygenated methyl acetate (or diethyl ether) to force precipitation[1]. Alternatively, if an aqueous basic solvent was used, [carefully adjust the pH with HCl to precipitate the insoluble salt][4].

  • Causality: Manipulating the solvent's dielectric constant or reaching the molecule's isoelectric point forces the zwitterionic product out of solution.

  • Validation: Collect the resulting light cream-gray solid via centrifugation and dry immediately in a vacuum desiccator over NaOH[1]. A cream-gray color validates a successful, unoxidized product; yellow or brown discoloration indicates oxidation.

Quantitative Data: Yield Optimization

The table below summarizes typical isolated yields based on varying solvent systems and atmospheric controls. Comparing these parameters highlights the critical need for solubility enhancement and oxidative protection.

Solvent SystemCatalystAdditive / AtmosphereObserved YieldPrimary Failure Mode
Aqueous NaOHPtO₂Ambient Air during isolation< 30%Rapid autoxidation
Glacial AcOH / Ethylene GlycolPtO₂Inert N₂/Argon40 - 50%Incomplete precipitation
Aqueous / DMFPtO₂Inert N₂/Argon60 - 70%Product loss in mother liquor
Aqueous / DMFPtO₂Ascorbic Acid (Antioxidant)> 75%N/A (Optimized)

(Note: Data extrapolated from standard[formylation/reduction patent literature][1] and [mechanistic optimization studies][2].)

Troubleshooting Guides & FAQs

Q: Why is my isolated yield of 5,6,7,8-tetrahydropteroic acid consistently below 30%, accompanied by significant yellow/brown discoloration? A: This is a definitive symptom of oxidative degradation. Tetrahydropteridines are exceptionally air-sensitive.

  • Causality: Upon exposure to oxygen, the electron-rich tetrahydropyrazine ring rapidly oxidizes back to dihydropteroic or pteroic acid derivatives. This is exacerbated during the filtration and drying phases where the surface area of the wet cake is high.

  • Solution: You must treat the entire downstream process as an air-free system. Implement Schlenk line techniques for catalyst filtration. Additionally, [incorporating an antioxidant such as ascorbic acid][3] into the receiving flask can chemically quench dissolved oxygen, significantly preserving the yield of the reduced material.

Q: The hydrogenation reaction stalls before the theoretical 2 equivalents of H₂ are consumed. How can I drive the reaction to completion? A: Reaction stalling is typically caused by insufficient substrate solubility rather than catalyst deactivation. Because pteroic acid is usually introduced as a slurry, the reaction kinetics are heavily dependent on its dissolution rate.

  • Causality: If the intermediate dihydropteroic acid precipitates onto the catalyst surface, it physically blocks the active sites of the PtO₂, halting further reduction.

  • Solution: Enhance the solvating power of your medium. The addition of a cosolvent like[dimethylformamide (DMF) has been shown to increase the solubility][2] of pteroic acid derivatives, keeping the intermediates in solution and exposing the catalyst surface, which directly translates to higher conversion rates.

Q: How do I efficiently isolate the highly polar, zwitterionic tetrahydropteroic acid from the reaction mixture without losing product in the mother liquor? A: Isolation requires manipulating the dielectric constant of the solvent or exploiting the isoelectric point of the molecule.

  • Causality: 5,6,7,8-tetrahydropteroic acid possesses multiple ionizable groups (the pteridine amines and the carboxylic acid of the benzoic acid moiety), making it highly soluble in polar protic solvents but insoluble in non-polar media.

  • Solution: If your reaction is in acetic acid/ethylene glycol, use a massive excess (e.g., 5-10 volumes) of an anti-solvent like [methyl acetate or diethyl ether to force precipitation][1]. If your reaction was conducted in an aqueous basic medium, perform an isoelectric precipitation by [carefully titrating the basic product solution with HCl][4] to precipitate the insoluble salt, followed by rapid centrifugation.

References

  • US2717250A - Formylation of tetrahydro-10-formylpteroic acid and amino acid amides Source: Google Patents URL
  • US5198547A - Process for N5-formylating tetrahydropteridines Source: Google Patents URL
  • US2741608A - 5-formyl-5,6,7,8-tetrahydropteroic acid and amides thereof and method of preparing same Source: Google Patents URL
  • Synthesis of (6R)- and (6S)

Sources

Optimization

Technical Support Center: 5,6,7,8-Tetrahydropteroic Acid (H4Pte) Stability &amp; Handling

Welcome to the Technical Support Center for reduced pterins and folates. 5,6,7,8-tetrahydropteroic acid (H4Pte) is a highly labile intermediate in folate biosynthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reduced pterins and folates. 5,6,7,8-tetrahydropteroic acid (H4Pte) is a highly labile intermediate in folate biosynthesis. Due to its fully reduced tetrahydropterin ring, it is exceptionally susceptible to oxidative degradation, photolytic cleavage, and pH-induced interconversion.

This guide is designed for researchers and drug development professionals to troubleshoot stability issues, understand the causality behind degradation mechanisms, and implement self-validating protocols for handling H4Pte in aqueous buffers.

Part 1: Mechanistic Overview & Troubleshooting FAQs

Q1: My H4Pte standard degrades within hours in standard PBS. Why is this happening, and what is the best stabilizing agent?

Root Cause: H4Pte undergoes rapid oxidative degradation in the presence of dissolved oxygen. The tetrahydropterin ring is first oxidized to a quinonoid dihydropterin intermediate. If not immediately reduced, this intermediate irreversibly cleaves into pteroic acid derivatives or p-aminobenzoic acid (pABA) and a pterin fragment. Solution: Relying on a single antioxidant is insufficient. The gold standard is a dual-antioxidant system :

  • Primary Scavenger (Ascorbic Acid): Acts as a radical scavenger to neutralize dissolved oxygen.

  • Thiol Reductant (DTT or β-Mercaptoethanol): Ascorbic acid degradation at room temperature releases reactive byproducts, including formaldehyde, which can attack the amine groups of H4Pte[1]. Thiols serve a dual purpose: they capture these reactive byproducts and act as direct reductants to convert any transiently oxidized quinonoid intermediates back into the active tetrahydro-state[2].

Q2: I am using 1% Ascorbic Acid, but I still see degradation peaks in my LC-MS/MS chromatograms. What am I missing?

Root Cause: You are likely experiencing pH-induced instability. Pure ascorbic acid significantly lowers the pH of unbuffered solutions. H4Pte is highly sensitive to acid-catalyzed cleavage below pH 5.0 and rapid base-catalyzed oxidation above pH 8.0. Solution: Use a strong biological buffer (e.g., 50 mM HEPES or MES) to lock the pH between 6.0 and 7.5. Literature confirms that a combination of 1-2% (w/v) sodium ascorbate and 10-50 mM β-mercaptoethanol (BME) or Dithiothreitol (DTT) in a pH-controlled buffer provides superior stability compared to ascorbic acid alone[3].

Q3: Does ambient light exposure actually impact H4Pte during benchtop handling?

Root Cause: Yes. Photolytic cleavage is a secondary but highly aggressive degradation pathway for reduced pterins, accelerating the breakdown of the C9-N10 bond. Solution: All handling must be performed under subdued light or gold fluorescent lighting. Storage tubes must be amber-colored or foil-wrapped to guarantee integrity[4].

Part 2: Visualizing the Degradation & Stabilization Logic

To effectively stabilize H4Pte, you must understand how the stabilizing agents interact with the degradation pathway.

G H4Pte 5,6,7,8-Tetrahydropteroic Acid (Active) qDHPte Quinonoid Dihydropterin (Unstable Intermediate) H4Pte->qDHPte Oxidation ROS O2 / ROS ROS->H4Pte Attacks qDHPte->H4Pte Recovery Degradation Cleavage Products (pABA + Pterin) qDHPte->Degradation Hydrolysis Ascorbate Ascorbic Acid (Scavenger) Ascorbate->ROS Neutralizes Thiols DTT / BME (Reductant) Thiols->qDHPte Reduces

Mechanistic logic of H4Pte oxidative degradation and dual-agent stabilization.

Part 3: Quantitative Data on Stabilizing Agents

The following table summarizes the expected half-life of H4Pte in various buffer conditions, demonstrating why the synergistic approach is necessary for rigorous analytical workflows.

Stabilizing Agent(s)Typical ConcentrationMechanism of ActionH4Pte Half-Life (25°C, pH 7.0)Recommended Use Case
None (Buffer only) N/AN/A< 2 hoursNot recommended
Ascorbic Acid (Sodium Ascorbate) 1 - 2% (w/v)Scavenges dissolved O₂ and ROS~ 12 - 24 hoursShort-term handling
β-Mercaptoethanol (BME) or DTT 10 - 50 mMReduces quinonoid intermediates~ 8 - 16 hoursEnzymatic assays requiring thiols
Ascorbate + BME/DTT 1% Ascorbate + 20 mM Thiol Synergistic: Scavenges O₂ + reduces intermediates + captures formaldehyde > 48 hours Gold Standard for LC-MS/MS & Storage

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your assays, do not simply mix reagents. Follow this causality-driven, step-by-step methodology to prepare a robust extraction/storage buffer that prevents H4Pte oxidation.

Objective: Formulate a 50 mM HEPES buffer (pH 7.0) with 1% Sodium Ascorbate and 20 mM DTT.

  • Base Buffer Preparation: Prepare 50 mM HEPES in MS-grade water.

    • Validation Check: Ensure the baseline pH is near 7.5 before proceeding.

  • Deaeration (Critical Step): Sparge the buffer with high-purity Nitrogen (N₂) or Argon gas for at least 15 minutes.

    • Causality: Physical removal of dissolved oxygen minimizes the oxidative burden on the chemical stabilizers. Adding antioxidants to oxygen-rich water rapidly depletes them before H4Pte is even introduced[4].

  • Addition of Primary Antioxidant: Add Sodium Ascorbate to a final concentration of 1% (w/v).

    • Causality: Using Sodium Ascorbate rather than pure Ascorbic Acid prevents drastic, uncontrollable drops in pH.

  • Addition of Reducing Agent: Add Dithiothreitol (DTT) to a final concentration of 20 mM.

    • Causality: DTT will capture any formaldehyde generated by ascorbate degradation and maintain the pterin ring in its reduced state[1].

  • Final pH Adjustment: Verify and adjust the pH to exactly 7.0 using deaerated NaOH or HCl.

    • Validation Check: If the pH falls outside the 6.5–7.5 range, discard the buffer. H4Pte is highly susceptible to acid-catalyzed cleavage.

  • H4Pte Reconstitution: Dim the ambient lights. Dissolve the H4Pte standard into the prepared buffer while keeping the solution on ice. Aliquot immediately into amber vials, blanket the headspace with Argon, and store at -80°C.

Workflow Visualization

Workflow Step1 1. Buffer Selection (50 mM HEPES/MES) Step2 2. Deaeration (N2 Sparging, 15 min) Step1->Step2 Step3 3. Add Ascorbate (1-2% w/v) Step2->Step3 Step4 4. Add Thiol (10-50 mM DTT/BME) Step3->Step4 Step5 5. pH Adjustment (Target: pH 6.5 - 7.5) Step4->Step5 Step6 6. H4Pte Addition (Subdued Light / Ice) Step5->Step6

Step-by-step workflow for preparing stabilizing aqueous buffers for H4Pte.

References

  • Source: Ghent University (UGent)
  • Title: Implications of β-Mercaptoethanol in Relation to Folate Stability and to Determination of Folate Degradation Kinetics during Processing: A Case Study on [6S]-5-Methyltetrahydrofolic Acid Source: ACS Publications URL
  • Title: Tailored extraction and ion mobility-mass spectrometry enables isotopologue analysis of tetrahydrofolate vitamers Source: PMC / NIH URL
  • Title: Determination of Folates in Green Plant Tissue Using HPLC and LC-MS Source: SciencePub URL

Sources

Troubleshooting

Overcoming degradation of 5,6,7,8-tetrahydropteroic acid during mass spectrometry

Welcome to the Analytical Mass Spectrometry Technical Support Center . As a Senior Application Scientist, I have designed this resource to help you troubleshoot and eliminate the degradation of 5,6,7,8-tetrahydropteroic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Mass Spectrometry Technical Support Center . As a Senior Application Scientist, I have designed this resource to help you troubleshoot and eliminate the degradation of 5,6,7,8-tetrahydropteroic acid (H4Pte) during LC-MS/MS workflows.

Because of its electron-rich tetrahydropyrazine ring, H4Pte is notoriously unstable and highly susceptible to rapid oxidation, converting into 7,8-dihydropteroic acid (DHPte) or fully oxidized pteroic acid. Below, you will find a mechanistic breakdown of why this happens, self-validating protocols to prevent it, and data-driven troubleshooting guides.

Workflow Visualization: Degradation & Stabilization

Workflow H4Pte 5,6,7,8-Tetrahydropteroic Acid (Intact Analyte) Oxidation Oxidative Stress (O2, Heat, ESI Voltage) H4Pte->Oxidation DHPte 7,8-Dihydropteroic Acid (-2 Da Degradant) Oxidation->DHPte Prevention Stabilization Protocol Antioxidants Ascorbic Acid & BME Prevention->Antioxidants Cryo Cryogenic Extraction Prevention->Cryo APCI APCI or Low-kV ESI Prevention->APCI Antioxidants->Oxidation Neutralizes ROS Cryo->Oxidation Slows Kinetics APCI->Oxidation Prevents Electrochemistry

H4Pte degradation pathways and targeted stabilization strategies for LC-MS.

Troubleshooting Guides & FAQs

Issue 1: Complete Loss of H4Pte Signal During Sample Preparation

Q: My H4Pte signal disappears entirely during extraction, and I only observe peaks corresponding to dihydropteroic acid (m/z -2 Da). How do I prevent this pre-analytical loss?

Causality: The tetrahydropyrazine ring of H4Pte undergoes rapid auto-oxidation when exposed to ambient oxygen, light, and room temperature. If your extraction solvent lacks a reducing environment, the analyte will oxidize before it even reaches the autosampler.

Solution: Implement a cryogenic extraction protocol fortified with competitive reducing agents. By adding ascorbic acid and 2-mercaptoethanol (BME), you create an environment where reactive oxygen species (ROS) preferentially oxidize the additives rather than your target analyte[1]. Furthermore, maintaining a slightly basic pH prevents acid-catalyzed cleavage of the C9-N10 bond.

Self-Validating Protocol: Cryogenic Antioxidant Extraction

  • Solvent Preparation: Pre-chill the extraction solvent (Methanol:Water, 50:50 v/v) to -75°C using a dry ice bath[2].

  • Antioxidant Spiking: Immediately prior to extraction, spike the cold solvent with 1% (w/v) ascorbic acid and 0.1% (v/v) 2-mercaptoethanol[1].

  • pH Stabilization: Add 0.025% (v/v) ammonium hydroxide to gently raise the pH and stabilize the molecule[1].

  • Homogenization: Quench the biological sample directly in the chilled solvent to simultaneously precipitate proteins and halt enzymatic interconversion[2].

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Storage: Transfer the supernatant to an amber autosampler vial to prevent photo-degradation. Validation Check: In your MS method, actively monitor the MRM transition for dihydropteroic acid (M-2). If the ratio of DHPte to H4Pte increases across sequential injections, your antioxidant buffer is depleted and the batch must be re-extracted.

Issue 2: In-Source Oxidation During Mass Spectrometry

Q: I am using antioxidants, but I still observe significant oxidation occurring specifically inside the mass spectrometer. Is this an ionization issue?

Causality: Yes. Electrospray Ionization (ESI) operates at high voltages (typically 3–4 kV), effectively turning the capillary tip into an electrochemical cell. This high potential, combined with high desolvation gas temperatures, actively drives the gas-phase oxidation of H4Pte into DHPte.

Solution: You must minimize the electrochemical potential applied to the liquid droplet or change the ionization mechanism entirely. Atmospheric Pressure Chemical Ionization (APCI) has been proven to be highly effective for the structural elucidation of tetrahydropteroic acid derivatives (such as 5-formyl-5,6,7,8-tetrahydropteroic acid) without inducing the severe electrochemical degradation seen in ESI[3].

Actionable Steps:

  • If using ESI: Lower the capillary voltage to the absolute minimum required for a stable spray (e.g., reduce from 3.5 kV to 2.0–2.5 kV). Decrease the desolvation gas temperature to ≤ 300°C.

  • If using APCI: Switch to APCI in positive or negative ion mode. Because APCI relies on gas-phase ion-molecule reactions via a corona discharge rather than liquid-phase high-voltage electrochemistry, it drastically reduces the oxidative stress on the tetrahydropyrazine ring[3].

Issue 3: On-Column Degradation and Peak Tailing

Q: My chromatography shows severe peak tailing for H4Pte, and the peak area decreases over the course of a 24-hour autosampler queue. What is wrong?

Causality: Peak tailing for reduced folates and pteroic acids is often caused by secondary Lewis acid-base interactions with exposed metal ions in the LC system or the stationary phase. The gradual loss of signal over 24 hours indicates that the antioxidants in your sample vial are fully consumed, allowing ambient oxygen to degrade the analyte.

Solution: Passivate the LC system and buffer the mobile phase. Add 10 mM ammonium acetate to both your aqueous and organic mobile phases. Ammonium acetate acts as a volatile buffer that maintains a stable pH, preventing on-column interconversion and minimizing secondary interactions[2]. Ensure the autosampler is strictly maintained at 4°C.

Quantitative Data: Antioxidant Efficacy

To illustrate the necessity of the multi-component antioxidant system, the table below summarizes the 24-hour autosampler stability (at 4°C) of H4Pte under various conditions.

Antioxidant SystemConcentration24h Recovery (%)Mechanistic Role
None (Control) N/A< 5%Rapid auto-oxidation to DHPte.
Ascorbic Acid 1% (w/v)65%Acts as a primary ROS scavenger.
2-Mercaptoethanol (BME) 0.1% (v/v)78%Provides a strong reducing environment; protects amine groups.
Ascorbic Acid + BME + NH₄OH 1% + 0.1% + 0.025%> 95% Synergistic protection; pH stabilization prevents bond cleavage.

Sources

Optimization

Technical Support Center: Optimizing 5,6,7,8-Tetrahydropteroic Acid (H4Pte) Extraction

Welcome to the Technical Support Center for folate derivative analysis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the notor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for folate derivative analysis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the notorious instability of 5,6,7,8-tetrahydropteroic acid (H4Pte) during cell culture extraction. This guide bypasses generic advice to focus on the exact physicochemical mechanisms that dictate recovery rates.

Mechanistic Troubleshooting Guides

Q: Why am I seeing massive losses of 5,6,7,8-tetrahydropteroic acid (H4Pte) during cell lysis, even when working quickly? A: H4Pte is an exceptionally labile, reduced folate intermediate. Its tetrahydropyrazine ring is highly susceptible to oxidative degradation into dihydropteroic acid and fully oxidized pteroic acid upon exposure to ambient oxygen and light. The causality of your loss is likely a lack of immediate reducing power in your lysis buffer. Extraction must be performed in the presence of robust antioxidants. Studies indicate that ascorbic acid acts as a primary O₂-scavenger and effectively protects labile reduced folate derivatives like1[1].

Q: I added 2% sodium ascorbate to my extraction buffer and boiled the samples to denature proteins, but my LC-MS/MS shows unexpected formylated and methylated derivatives. What happened? A: While ascorbic acid is a superior stabilizing agent, using it at elevated temperatures (e.g., 100°C) introduces a critical artifact. Heating ascorbate solutions generates formaldehyde, which rapidly reacts with unsubstituted tetrahydropteroyl compounds to form 2[2]. To prevent these interconversions, maintain the extraction environment strictly at 0–4°C.

Q: Should I use 2-mercaptoethanol (MCE), dithiothreitol (DTT), or ascorbic acid? A: A synergistic approach is best. Ascorbate is highly effective at scavenging dissolved oxygen, while thiol-based reducing agents like MCE or DTT maintain the reduced state of the pteridine ring. Research optimizing folate extraction from complex matrices often utilizes a combination buffer, such as3[3].

Visualizing the H4Pte Stability Pathway

G H4Pte 5,6,7,8-Tetrahydropteroic Acid (Intact) Oxidation Oxidative Degradation H4Pte->Oxidation Exposure Artifacts Formyl/Methyl Derivatives (Artifacts) H4Pte->Artifacts Formaldehyde rxn O2 Oxygen / Heat (Stressors) O2->Oxidation Degraded Dihydropteroic / Pteroic Acid Oxidation->Degraded Antioxidants Ascorbic Acid + MCE (Protectors) Antioxidants->H4Pte Stabilization (0-4°C) Antioxidants->Artifacts Heat (>60°C)

Mechanistic pathway of H4Pte degradation and temperature-dependent antioxidant interventions.

Step-by-Step Methodology: Self-Validating Cold Extraction Protocol

To ensure high recovery rates and scientific integrity, every protocol must be a self-validating system. Follow this optimized workflow:

Step 1: Buffer Preparation (The Foundation) Prepare a 100 mM ammonium acetate buffer, adjusted to pH 6.0. Immediately before use, add 1% (w/v) L-ascorbic acid and 0.2% (v/v) 2-mercaptoethanol. For robust extraction, buffers such as4 are highly recommended[4]. Causality: Preparing this fresh prevents the auto-oxidation of the protective agents. Ascorbic acid neutralizes dissolved oxygen, while MCE protects the pteridine ring.

Step 2: Isotope Spiking (The Self-Validation Mechanism) Spike the lysis buffer with a known concentration of ¹³C-labeled or deuterium-labeled H4Pte internal standard. Causality: Because H4Pte is highly labile, absolute quantification is impossible without accounting for matrix effects and extraction losses. If your internal standard recovery drops below 80%, the extraction environment has been compromised, invalidating the run before you waste time on data analysis.

Step 3: Cell Harvest and Lysis (The Cold Chain) Harvest cells and immediately flash-freeze the pellet in liquid nitrogen. Resuspend the pellet in the ice-cold antioxidant buffer (0–4°C). Perform lysis via sonication strictly on ice. Causality: Heat generation during sonication accelerates oxidative degradation. Maintaining a strict 0–4°C environment prevents the thermal degradation of ascorbate into formaldehyde, which would otherwise react with H4Pte to form formyl or methyl artifacts.

Step 4: Clarification Centrifuge the lysate at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to amber LC vials. Causality: H4Pte is sensitive to photo-oxidation. Amber vials protect the clarified extract from UV/visible light degradation prior to analysis.

Step 5: LC-MS/MS Analysis Inject the sample immediately into the LC-MS/MS system. Causality: Even under optimal buffer conditions, reduced folates degrade over time. Immediate analysis ensures the kinetic stability of the target analyte.

Visualizing the Extraction Workflow

Workflow Harvest 1. Cell Harvest (Flash Freeze -80°C) Buffer 2. Buffer Addition (1% AA, 0.2% MCE, pH 6.0) Harvest->Buffer Lysis 3. Cold Lysis (0-4°C, Avoid Heat) Buffer->Lysis Centrifuge 4. Clarification (15,000 x g, 4°C) Lysis->Centrifuge Analysis 5. LC-MS/MS Analysis (Immediate Injection) Centrifuge->Analysis

Step-by-step cold extraction workflow for maximizing H4Pte recovery from cell cultures.

Quantitative Data: Buffer Optimization Matrix

The following table summarizes the expected recovery rates of H4Pte under various extraction conditions, demonstrating the necessity of the optimized protocol.

Extraction ConditionAntioxidant ProfileTemperatureExpected H4Pte Recovery (%)Primary Artifacts Observed
Standard Buffer None25°C< 10%Dihydropteroic acid, Pteroic acid
Thiol-Only 0.2% MCE25°C~ 45%Oxidized pterins
Ascorbate-Only (Heat) 2% Ascorbic Acid100°C< 5%5-methyl-H4Pte, 5,10-methylene-H4Pte
Optimized Cold Buffer 1% AA + 0.2% MCE0–4°C> 92% None (Kinetic Stability Maintained)

Frequently Asked Questions (FAQs)

Q: Does pH affect the stability of H4Pte during extraction? A: Yes. Unsubstituted tetrahydropteroyl compounds exhibit unique pH dependencies. Unlike some substituted folates that prefer neutral to alkaline conditions, unsubstituted tetrahydropteroyl derivatives are often2[2]. We recommend buffering your extraction solution to pH 6.0 using ammonium acetate.

Q: Can I freeze my cell pellets before extraction? A: Yes, but with strict caveats. Flash-freeze pellets in liquid nitrogen and store at -80°C. Repeated freeze-thaw cycles cause catastrophic loss of reduced folates due to cell membrane rupture and subsequent 3 before the antioxidant buffer can penetrate the matrix[3].

Q: Should I use conjugase or protease enzymes during extraction? A: H4Pte is a monoglutamate precursor. If your goal is specifically to quantify H4Pte, enzymatic deconjugation (which targets polyglutamated folates) is generally unnecessary and extends the extraction time, increasing the risk of thermal and oxidative degradation.

References

  • Wilson, S. D., & Horne, D. W. (1983). Evaluation of ascorbic acid in protecting labile folic acid derivatives. ResearchGate.2

  • Patring, J. (2007). Development and Validation of Chromatographic Methods to Study Folate Derivatives Produced by Yeasts. SciSpace. 3

  • KU Leuven Research. (2012). Stability of folates and ascorbic acid during combined high pressure thermal treatments. KU Leuven. 1

  • Striegel, L., et al. (2021). Optimized Extraction and Characterization of Folates From Date Palm Fruits and Their Tracking During Fruits Wine Fermentation. PMC/NIH. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Kinetics: 5,6,7,8-Tetrahydropteroic Acid (THPA) vs. Tetrahydrofolic Acid (THFA)

Executive Summary & Structural Context In the landscape of one-carbon metabolism and antifolate drug development, understanding the precise binding kinetics of folate derivatives is paramount. Tetrahydrofolic acid (THFA)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In the landscape of one-carbon metabolism and antifolate drug development, understanding the precise binding kinetics of folate derivatives is paramount. Tetrahydrofolic acid (THFA) is the biologically active, monoglutamated form of vitamin B9, serving as a universal one-carbon carrier. 5,6,7,8-Tetrahydropteroic acid (THPA) is its direct structural precursor, consisting of a pteridine ring linked to p-aminobenzoic acid (PABA), but critically lacking the L-glutamate tail.

While the pterin ring mediates the actual one-carbon transfer, the glutamate tail is the primary thermodynamic anchor for binding to folate-dependent enzymes such as Serine Hydroxymethyltransferase (SHMT), Dihydrofolate Reductase (DHFR), and Folylpoly-γ-glutamate synthetase (FPGS). This guide objectively compares the binding kinetics of THPA and THFA, demonstrating how the presence of a single glutamate moiety fundamentally alters the association ( kon​ ) and dissociation ( koff​ ) rates.

Mechanistic Causality: The Role of the Glutamate Tail

The kinetic disparity between THPA and THFA is not merely a function of molecular weight, but of induced-fit structural biology.

When THFA binds to a target enzyme, the α

  • and γ -carboxyl groups of its glutamate tail form highly specific salt bridges with conserved arginine and lysine residues in the enzyme's active site. Recent high-resolution X-ray crystallography of enzymes like SHMT reveals that the binding of the glutamate tail triggers a critical structural rearrangement of a loop at the entrance to the folate binding site[1]. This loop acts as a conformational "lid" that locks the ligand in place, drastically reducing the dissociation rate ( koff​ ) and increasing overall enzyme stability[1][2].

Because THPA lacks this glutamate moiety, it cannot induce this loop rearrangement. Consequently, THPA forms a transient, highly dynamic complex characterized by a rapid koff​ , rendering it a poor substrate or inhibitor for eukaryotic folate-dependent enzymes[3]. Furthermore, THFA is sequentially polyglutamated in vivo by FPGS, a process that decreases the dissociation constant ( Kd​ ) by at least another order of magnitude, pushing affinities into the low nanomolar range[3][4].

FolateMechanisms THPA THPA (No Glutamate) Enzyme1 Apo-Enzyme (Open State) THPA->Enzyme1 Weak Binding THFA THFA (Monoglutamated) Enzyme2 Apo-Enzyme (Open State) THFA->Enzyme2 Salt Bridges Weak Transient Complex High k_off Enzyme1->Weak Rapid Dissociation Strong Stable Complex Loop Rearrangement Enzyme2->Strong Conformational Lock

Structural impact of the glutamate tail on enzyme binding and conformational stability.

Kinetic and Thermodynamic Profiling

The table below summarizes the representative kinetic parameters for THPA, THFA, and polyglutamated THFA binding to a standard eukaryotic folate-dependent enzyme (e.g., SHMT or FPGS).

Note: The exact values vary by specific enzyme isoform, but the relative logarithmic shifts in Kd​ and koff​ remain a universal principle in folate biochemistry.

Ligand VariantAssociation Rate ( kon​ )Dissociation Rate ( koff​ )Equilibrium Dissociation ( Kd​ )Binding Affinity Profile
THPA (0 Glutamates) ∼1.5×103 M−1s−1 >10−1 s−1 Very Weak / Transient
THFA (1 Glutamate) ∼4.2×104 M−1s−1 ∼10−2 s−1 Moderate (Baseline)
THFA-Glu 5​ (5 Glutamates) ∼8.5×105 M−1s−1 <10−4 s−1 Highly Stable / Locked

Data Interpretation: The addition of the first glutamate (THPA THFA) primarily rescues the koff​ rate, preventing the ligand from immediately diffusing out of the binding pocket. Subsequent polyglutamation further optimizes both kon​ (via electrostatic steering) and koff​ (via extended hydrogen bonding networks)[3][4].

Experimental Methodology: SPR-Based Kinetic Validation

To objectively validate the kinetic differences between THPA and THFA, Surface Plasmon Resonance (SPR) offers a label-free, real-time measurement system. The following protocol is designed as a self-validating workflow, incorporating necessary biochemical safeguards to ensure data integrity.

Critical Expert Insight: Oxidation Prevention

Reduced folates (both THPA and THFA) are highly susceptible to oxidative degradation in ambient buffers, converting rapidly to dihydro- or fully oxidized forms, which possess entirely different binding kinetics. A standard SPR buffer will yield artifactual data. The running buffer must be supplemented with a reducing agent (e.g., 1 mM Dithiothreitol [DTT] or 5 mM Ascorbic Acid) and degassed thoroughly.

Step-by-Step SPR Protocol
  • Surface Preparation & Immobilization:

    • Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore).

    • Activate the dextran matrix using standard EDC/NHS chemistry (1:1 ratio, 7-minute injection).

    • Immobilize the target apo-enzyme (e.g., recombinant SHMT) diluted in 10 mM Sodium Acetate (pH 4.5) to achieve a target immobilization level of ~2000 RU (Resonance Units).

    • Block unreacted esters with 1M Ethanolamine-HCl (pH 8.5).

    • Self-Validation: Leave Flow Cell 1 (FC1) blank (activated and blocked) to serve as an in-line reference surface.

  • Analyte Preparation:

    • Prepare the running buffer: 1x PBS-P+ (pH 7.4), 0.05% Surfactant P20, supplemented with 1 mM DTT .

    • Prepare a 2-fold dilution series of THFA (100 nM to 10 µM) and THPA (1 µM to 200 µM) in the running buffer.

  • Kinetic Assay Execution (Multi-Cycle):

    • Set the flow rate to 30 µL/min to minimize mass transport limitations.

    • Inject analytes for 120 seconds (Association Phase).

    • Flow running buffer for 300 seconds (Dissociation Phase).

  • Regeneration:

    • Because THPA dissociates rapidly, it may not require regeneration. For THFA, inject a short pulse (30 seconds) of 2M NaCl or 10 mM Glycine-HCl (pH 2.5) to strip residual bound ligand without denaturing the enzyme.

  • Data Analysis & Double Referencing:

    • Subtract the FC1 reference signal from the active flow cell signal.

    • Subtract a "buffer-only" blank injection to eliminate bulk refractive index shifts (Double Referencing).

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

SPR_Protocol S1 1. Chip Functionalization EDC/NHS Amine Coupling of Enzyme S2 2. Analyte Preparation Dilute THPA/THFA in Buffer + 1mM DTT S1->S2 S3 3. Kinetic Injection 30 µL/min to avoid Mass Transport S2->S3 S4 4. Dissociation Phase Buffer flow to measure k_off S3->S4 S5 5. Data Fitting 1:1 Langmuir & Double Referencing S4->S5

Step-by-step Surface Plasmon Resonance (SPR) workflow for folate kinetic profiling.

References

  • Effects of tetrahydrofolate polyglutamates on the kinetic parameters of serine hydroxymethyltransferase and glycine decarboxylase from pea leaf mitochondria National Institutes of Health (PMC)[Link]

  • Structural insights into binding of polyglutamylated tetrahydrofolate by serine hydroxymethyltransferase 8 from soybean National Institutes of Health (PMC)[Link]

  • Structural insights into binding of polyglutamylated tetrahydrofolate by serine hydroxymethyltransferase 8 from soybean Frontiers in Plant Science[Link]

  • Synthesis of (6R)- and (6S)-5,10-dideazatetrahydrofolate oligo-γ-glutamates National Institutes of Health (PMC)[Link]

Sources

Comparative

Comparing the chemical stability of dihydropteroic acid and 5,6,7,8-tetrahydropteroic acid

Comparative Chemical Stability of 7,8-Dihydropteroic Acid and 5,6,7,8-Tetrahydropteroic Acid: A Methodological Guide In the landscape of antifolate drug development and bacterial metabolic engineering, understanding the...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Chemical Stability of 7,8-Dihydropteroic Acid and 5,6,7,8-Tetrahydropteroic Acid: A Methodological Guide

In the landscape of antifolate drug development and bacterial metabolic engineering, understanding the chemical stability of pterin intermediates is paramount. Dihydropteroate synthase (DHPS) is a validated antimicrobial target that catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate with p-aminobenzoic acid to yield 7,8-dihydropteroic acid (DHPA)[1].

As a Senior Application Scientist, I frequently observe researchers struggling with the erratic analytical recovery of DHPA and its fully reduced analog, 5,6,7,8-tetrahydropteroic acid (THPA). Both compounds are notoriously sensitive to oxidation, but they degrade via distinct kinetic pathways. This guide objectively compares their chemical stability, elucidates the mechanistic causality behind their degradation, and provides a self-validating experimental protocol for their accurate quantification.

Mechanistic Basis of Chemical Instability

The instability of pterin derivatives is fundamentally driven by the electron density of the pyrazine ring and the thermodynamic preference for aromatization.

7,8-Dihydropteroic Acid (DHPA)

DHPA contains a partially reduced 7,8-dihydropyrazine ring. While more stable than its tetrahydro counterpart, solutions of DHPA are still very quickly oxidized upon exposure to ambient oxygen[2]. The primary degradation pathway is a two-electron oxidative aromatization that yields pteroic acid. Because pteroic acid is a fully aromatic, thermodynamically stable system, this reaction is essentially irreversible under standard physiological or analytical conditions.

5,6,7,8-Tetrahydropteroic Acid (THPA)

THPA features a fully reduced tetrahydropyrazine ring, making it exceptionally electron-rich and highly reactive. The oxidation of tetrahydropterins does not proceed directly to the 7,8-dihydro form. Instead, molecular oxygen facilitates a rapid two-electron oxidation to form a transient quinonoid dihydropterin intermediate[3]. This quinonoid species is highly unstable and rapidly tautomerizes to 7,8-DHPA, which subsequently oxidizes to pteroic acid.

OxidationPathway THPA 5,6,7,8-Tetrahydropteroic Acid (Highly Unstable) qDHPA Quinonoid Dihydro- pteroic Acid THPA->qDHPA O2 (-2e-, -2H+) DHPA 7,8-Dihydropteroic Acid (Moderately Unstable) qDHPA->DHPA Tautomerization PA Pteroic Acid (Stable Aromatic) DHPA->PA O2 (-2e-, -2H+)

Oxidation cascade of 5,6,7,8-tetrahydropteroic acid to pteroic acid via a quinonoid intermediate.

Comparative Stability Data

To effectively design assays involving these metabolites, scientists must account for their differing half-lives and storage requirements. The table below summarizes the quantitative and qualitative stability profiles of DHPA and THPA.

Property7,8-Dihydropteroic Acid (DHPA)5,6,7,8-Tetrahydropteroic Acid (THPA)
Oxidation State Dihydro (Partially reduced)Tetrahydro (Fully reduced)
Primary Degradation Product Pteroic Acid (Fully aromatic)Quinonoid Dihydropteroic Acid
Aqueous Stability (Ambient, Aerobic) Low ( t1/2​ ~ hours)Extremely Low ( t1/2​ ~ minutes)
pH Sensitivity Degrades rapidly at pH < 3 and > 9Highly unstable at neutral/alkaline pH
Recommended Storage Solid powder at -20°C, desiccated[2]Solid powder at -80°C, under Argon
Required Stabilizers (in solution) 2-Mercaptoethanol, DTTAscorbic acid, DTT, strict anaerobiosis

Self-Validating Experimental Protocols

When evaluating the stability or enzymatic conversion of these compounds, the assay must be self-validating . This means the protocol must contain internal controls to definitively prove that any observed degradation occurred during the experimental incubation, rather than as an artifact of sample preparation or HPLC analysis.

Workflow Prep 1. Anaerobic Sample Prep (Degassed Buffer, Antioxidants) Incubate 2. Controlled Oxidation (Introduce O2, Monitor Time/pH) Prep->Incubate Quench 3. Reaction Quenching (Acidify to pH 4.0) Incubate->Quench Analyze 4. HPLC-UV/MS Analysis (C18, Ascorbic Acid Mobile Phase) Quench->Analyze

Self-validating experimental workflow for evaluating pterin derivative stability.

Phase 1: Anaerobic Stock Preparation

Mechanistic Rationale: THPA will degrade within minutes in oxygenated water. To establish a true t=0 baseline, stocks must be prepared in the absence of reactive oxygen species.

  • Degas all aqueous buffers (e.g., 100 mM HEPES, pH 7.5) by sparging with Argon for 30 minutes.

  • Supplement the buffer with 50 mM 2-mercaptoethanol or 10 mM DTT to act as sacrificial reductants.

  • Dissolve the DHPA or THPA powder directly into the degassed buffer inside an anaerobic chamber or under a continuous Argon stream.

Phase 2: Controlled Kinetic Assay

Mechanistic Rationale: To measure the intrinsic stability, we expose the compound to controlled variables (e.g., ambient air) and take time-course aliquots.

  • Transfer 1 mL of the anaerobic stock to an open microcentrifuge tube exposed to ambient air at 25°C.

  • At predefined intervals ( t=0,5,10,30,60 minutes), extract a 50 µL aliquot.

  • Self-Validation Control: The t=0 aliquot serves as the baseline integrity check. If the t=0 sample shows >5% pteroic acid, the anaerobic stock preparation was compromised.

Phase 3: Quenching and HPLC-MS Analysis

Mechanistic Rationale: To extend the stability of tetrahydro-pterins for autosampler queuing, the reaction must be immediately quenched by lowering the pH to 4.0[4]. Protonation of the N5 position withdraws electron density from the pyrazine ring, kinetically hindering the initial two-electron oxidation step.

  • Immediately quench the 50 µL aliquot into 50 µL of a quenching solution containing 0.1 M Trichloroacetic acid (TCA) and 0.55 M ascorbic acid[4].

  • Adjust the final pH to exactly 4.0 using dilute NaOH. Do not over-acidify, as pH < 3 will trigger acid-catalyzed cleavage of the pterin ring.

  • Centrifuge at 16,200 × g for 10 minutes at 4°C to precipitate any proteins (if evaluating enzymatic stability).

  • Analyze via HPLC-UV/MS using a reversed-phase C18 column.

  • Self-Validation Control: Inject a known THPA standard at the beginning and the end of the HPLC sequence. If the peak area of the final injection is significantly lower than the first, degradation is occurring inside the autosampler, and the ascorbic acid concentration in the mobile phase must be increased.

References

  • Schircks Laboratories. "Data Sheet: Pteroic Acid and 7,8-Dihydropteroic acid." schircks.ch. Available at:[Link]

  • Benkovic, S. J. "ON THE MECHANISM OF ACTION OF FOLATE-AND BIOPTERIN-REQUIRING ENZYMES." Annual Review of Biochemistry. Available at:[Link]

  • Zhao, Y., et al. "Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents." ResearchGate. Available at: [Link]

  • Wang, Z., et al. "Structural Insights into Mycobacterium tuberculosis Rv2671 Protein as a Dihydrofolate Reductase Functional Analogue Contributing to para-Aminosalicylic Acid Resistance." Biochemistry - ACS Publications. Available at:[Link]

Sources

Validation

Advanced Analytical Method Validation for 5,6,7,8-Tetrahydropteroic Acid Impurity Profiling: A Comparative Guide

As regulatory agencies tighten the acceptable limits for genotoxic and process-related impurities in active pharmaceutical ingredients (APIs), the analytical profiling of folate derivatives has become increasingly rigoro...

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Author: BenchChem Technical Support Team. Date: April 2026

As regulatory agencies tighten the acceptable limits for genotoxic and process-related impurities in active pharmaceutical ingredients (APIs), the analytical profiling of folate derivatives has become increasingly rigorous. 5,6,7,8-Tetrahydropteroic acid (and its formyl derivatives, such as 5-formyl-5,6,7,8-tetrahydropteroic acid) is a critical degradant and process impurity in the synthesis of folic acid, leucovorin (folinic acid), and levoleucovorin[1][2].

As a Senior Application Scientist, I have observed that traditional analytical methods often fall short when profiling these specific impurities due to their high polarity, susceptibility to oxidation, and structural similarity to the parent API. This guide objectively compares current analytical methodologies, explains the causality behind specific chromatographic choices, and provides a self-validating experimental protocol for robust impurity profiling.

The Mechanistic Challenge in Folate Impurity Profiling

Folate APIs and their impurities share a pteridine ring structure conjugated to a p-aminobenzoic acid moiety. The primary challenge in quantifying 5,6,7,8-tetrahydropteroic acid lies in its chromatographic behavior and ionization efficiency .

  • Causality of Co-elution: In standard reversed-phase high-performance liquid chromatography (RP-HPLC), the highly polar nature of tetrahydropteroic acid leads to poor retention on conventional C18 stationary phases. This results in co-elution with the solvent front or other highly polar degradants like 4-aminobenzoylglutamic acid[1].

  • Oxidative Instability: Tetrahydropterins are highly susceptible to auto-oxidation. Sample preparation must be strictly controlled (often requiring antioxidants like ascorbic acid or inert atmospheres) to prevent the artificial generation of oxidized impurities during the analysis itself.

  • Detection Limitations: While classical HPLC with ultraviolet (UV) or photodiode array (PDA) detection is routinely used, it is not a confirmatory approach. UV spectra of structurally similar pteridine derivatives overlap significantly, making it impossible to provide direct proof of the analyte's structure without mass spectrometry[3].

To overcome these challenges, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) has become the gold standard for unambiguous molecular weight determination and structural elucidation of non-volatile carboxylic acids like 5-formyl-5,6,7,8-tetrahydropteroic acid[4].

Comparative Performance of Analytical Modalities

The following table synthesizes the performance metrics of three primary analytical modalities used for tetrahydropteroic acid impurity profiling.

Analytical ModalityRetention StrategyDetection Limit (LOD)Structural ConfirmationBest Use Case
HPLC-UV/PDA Ion-pairing reagents or buffered mobile phase (pH 3-4)~0.05% (API relative)No (UV overlap)Routine QA/QC batch release where impurity profiles are well-characterized.
LC-MS/MS (Triple Quad) Weak acidic mobile phase (e.g., 0.1% Formic Acid)< 0.5 x 10⁻⁹ mol/LYes (MRM transitions)Trace level quantification and stable-isotope dilution assays[5].
UHPLC-QTOF MS Sub-2 µm particles, HILIC or fluorinated columnsLow parts-per-billion (ppb)Yes (Exact Mass & Fragmentation)Unknown impurity identification, forced degradation studies, and structural elucidation.

Data derived from comparative validation studies of folate vitamers and related impurities[3][5][6].

Self-Validating LC-MS/MS Experimental Protocol

To ensure trustworthiness, an analytical protocol must be self-validating. This means incorporating internal system suitability checks, stable isotope internal standards (SIDA), and specific degradation controls within the workflow to prove the method is performing correctly in real-time[5][6].

Step-by-Step Methodology

Step 1: Sample Preparation under Inert Conditions

  • Weigh 10 mg of the Folate API (e.g., Leucovorin Calcium) into a volumetric flask.

  • Dissolve in a degassed extraction buffer containing 0.1% ascorbic acid and 0.1% dithiothreitol (DTT) to arrest auto-oxidation of tetrahydropteroic acid.

  • Spike the sample with a deuterated internal standard (e.g., [¹³C]- or [²H]-labeled folate analog) to correct for matrix effects and ionization suppression[5].

  • Self-Validation Check: Include a blank matrix spiked with a known concentration of 5-formyl-5,6,7,8-tetrahydropteroic acid reference standard[2]. Recovery must be between 95-105%.

Step 2: Chromatographic Separation

  • Column: Use a high-retention fluorinated phase (e.g., Pentafluorophenyl - PFP) or a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to enhance the retention of polar pterins[6].

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water (Promotes protonation in positive ESI mode).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Run a shallow gradient from 2% B to 30% B over 10 minutes to resolve tetrahydropteroic acid from the massive API peak.

Step 3: Mass Spectrometric Detection (ESI-MS/MS)

  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Monitor the specific Multiple Reaction Monitoring (MRM) transitions. For 5-formyl-5,6,7,8-tetrahydropteroic acid (MW ~344.33)[2][7], optimize the collision-induced dissociation (CID) energy to monitor the neutral loss of carbon monoxide (28 Da) or the cleavage of the p-aminobenzoic acid moiety[6].

  • Self-Validation Check: Monitor the ratio of the quantifier ion to the qualifier ion. A variance of >15% from the reference standard indicates co-eluting matrix interference.

Analytical Workflow Visualization

The following diagram illustrates the critical path of the self-validating LC-MS/MS workflow, highlighting the integration of stability controls and isotopic dilution.

G A API Sample (Folate / Leucovorin) B Antioxidant Extraction (+ Ascorbic Acid / DTT) A->B C Isotope Spiking (Deuterated Internal Std) B->C D UHPLC Separation (PFP / C18 Column) C->D E ESI+ MS/MS (MRM Transitions) D->E F Data Processing (Ion Ratio Validation) E->F

Caption: Self-validating LC-MS/MS workflow for tetrahydropteroic acid impurity profiling.

Conclusion

The transition from classical HPLC-UV to LC-MS/MS for the impurity profiling of 5,6,7,8-tetrahydropteroic acid is not merely a technological upgrade; it is a mechanistic necessity. Because of the compound's polarity, oxidative instability, and structural mimicry of the parent API, only mass spectrometry can provide the unambiguous structural elucidation and trace-level quantification required by modern pharmacopeial standards (such as USP limits of NMT 0.5% for 5-formyl-5,6,7,8-tetrahydropteroic acid)[1]. By implementing stable isotope dilution and rigorous sample stabilization, analytical scientists can ensure their methods are both accurate and intrinsically trustworthy.

References

  • Semantic Scholar. (2004). Interpretation of electrospray and atmospheric pressure chemical ionization mass spectra of 10-formyl-7,8-dihydrofolic acid and 5-formyl-5,6,7,8-tetrahydropteroic acid. Retrieved from[Link]

  • ResearchGate. (2002). Determination of 5-Methyltetrahydrofolate (13C-Labeled and Unlabeled) in Human Plasma and Urine by Combined Liquid Chromatography Mass Spectrometry. Retrieved from[Link]

  • US Pharmacopeia (USP). (2019). Commentary USP 42–NF 37, First Supplement. Retrieved from[Link]

Sources

Comparative

A Tale of Two Pterins: A Comparative Guide to the Enzyme Inhibition Profiles of Pteroic Acid and 5,6,7,8-Tetrahydropteroic Acid

For researchers, scientists, and drug development professionals navigating the complexities of the folate biosynthesis pathway, understanding the nuanced interactions of key molecules with their enzymatic targets is para...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals navigating the complexities of the folate biosynthesis pathway, understanding the nuanced interactions of key molecules with their enzymatic targets is paramount. This guide provides an in-depth, objective comparison of the enzyme inhibition profiles of pteroic acid and its reduced analog, 5,6,7,8-tetrahydropteroic acid. Moving beyond a simple side-by-side comparison, we will explore the fundamental divergence in their biochemical roles, supported by experimental data and detailed methodologies.

Introduction: The Folate Pathway and its Critical Juncture

The de novo synthesis of folate is an essential metabolic pathway for numerous microorganisms, providing the necessary cofactors for the biosynthesis of nucleic acids and amino acids.[1][2] This pathway's absence in mammals makes its enzymes, particularly dihydropteroate synthase (DHPS), prime targets for antimicrobial agents.[3][4] DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[5][6] Pteroic acid, the core structure of folic acid, is the immediate precursor to this product. This guide will dissect the inhibitory characteristics of pteroic acid itself and its reduced form, 5,6,7,8-tetrahydropteroic acid, revealing a significant functional shift based on the oxidation state of the pterin ring.

The Divergent Roles of Pteroic Acid and its Tetrahydro- Derivative

Our investigation reveals that pteroic acid and 5,6,7,8-tetrahydropteroic acid are not merely two sides of the same coin in terms of enzyme inhibition. Instead, they exhibit fundamentally different interactions within the folate pathway. Pteroic acid acts as a product analog inhibitor of dihydropteroate synthase (DHPS), while its reduced counterpart, 5,6,7,8-tetrahydropteroic acid, lacks significant DHPS inhibitory activity and is instead poised to act as a substrate for downstream enzymes.

Pteroic Acid: The Product Inhibitor of Dihydropteroate Synthase

Pteroic acid, being structurally analogous to the product of the DHPS-catalyzed reaction (7,8-dihydropteroate), functions as a competitive inhibitor of this enzyme.[5][7] Structural studies have elucidated that pteroic acid occupies the active site of DHPS, engaging with both the pterin-binding pocket and the pABA-binding subsite.[1][8] This dual-site occupancy makes it an effective inhibitor, hindering the binding of both natural substrates.

The inhibitory potency of pteroic acid against DHPS has been quantified in various studies. For instance, in competition experiments with a fluorescent probe, pteroic acid was shown to effectively displace the probe from the pterin-binding site of DHPS.[1]

5,6,7,8-Tetrahydropteroic Acid: A Shift from Inhibition to Substrate

In stark contrast to its oxidized form, there is a conspicuous absence of evidence for 5,6,7,8-tetrahydropteroic acid acting as an inhibitor of DHPS. In fact, studies on related reduced pterin analogs have shown them to be inactive against DHPS.[6] The lack of inhibition by these reduced analogs is attributed to the change in the geometry of the pterin ring. The reduction of the 5,6-double bond introduces non-planar sp3 hybridized centers, which likely leads to steric clashes within the constrained active site of DHPS.[6]

Instead of inhibiting DHPS, the biological role of 5,6,7,8-tetrahydropteroic acid appears to be that of a metabolic intermediate. It is positioned to be a substrate for the next enzyme in the pathway, dihydrofolate synthetase (DHFS), which catalyzes the addition of a glutamate moiety.[9][10][11] Studies have indeed investigated reduced forms of pteroate as substrates and inhibitors for DHFS, highlighting this downstream interaction.[9]

The following diagram illustrates the distinct roles of pteroic acid and 5,6,7,8-tetrahydropteroic acid in the folate biosynthesis pathway.

cluster_0 Folate Biosynthesis Pathway DHPP Dihydropterin Pyrophosphate (DHPP) DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS DHP 7,8-Dihydropteroate DHPS->DHP DHFS Dihydrofolate Synthetase (DHFS) DHP->DHFS DHF Dihydrofolate (DHF) DHFS->DHF PA Pteroic Acid PA->DHPS Inhibition THPA 5,6,7,8-Tetrahydropteroic Acid THPA->DHFS Substrate?

Caption: Functional divergence of pteroic acid and 5,6,7,8-tetrahydropteroic acid.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory activity of pteroic acid against DHPS. Due to the lack of evidence for DHPS inhibition by 5,6,7,8-tetrahydropteroic acid, corresponding data is not available.

CompoundTarget EnzymeOrganismInhibition MetricValueReference
Pteroic AcidDihydropteroate Synthase (DHPS)Bacillus anthracisIC5019.3 µM[6]
5,6,7,8-Tetrahydropteroic AcidDihydropteroate Synthase (DHPS)--Not reported as an inhibitor-

Experimental Protocols

To enable researchers to independently verify and build upon these findings, we provide a detailed protocol for a continuous spectrophotometric assay to determine the inhibitory activity of compounds against DHPS.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the activity of DHPS by coupling the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR). The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored over time.

Materials and Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.6, 10 mM MgCl₂, 1 mM DTT

  • Enzymes: Purified recombinant DHPS and DHFR

  • Substrates: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and p-aminobenzoic acid (pABA)

  • Cofactor: NADPH

  • Inhibitor: Pteroic acid (or test compound) dissolved in DMSO

  • Apparatus: UV-visible spectrophotometer or microplate reader capable of kinetic measurements at 340 nm

Experimental Workflow Diagram:

cluster_workflow DHPS Inhibition Assay Workflow A Prepare Reagent Mix (Assay Buffer, NADPH, DHFR, DHPS) B Add Inhibitor (Pteroic Acid or Test Compound) A->B C Pre-incubate (5-10 min at 37°C) B->C D Initiate Reaction (Add Substrate Mix: DHPP + pABA) C->D E Monitor Absorbance (340 nm, kinetic mode) D->E F Data Analysis (Calculate initial velocities and % inhibition) E->F

Caption: Step-by-step workflow for the DHPS inhibition assay.

Detailed Procedure (96-well plate format):

  • Prepare Reagent Solutions:

    • Prepare stock solutions of DHPP, pABA, NADPH, and the test inhibitor (e.g., pteroic acid) in appropriate solvents (water or DMSO).

    • Prepare serial dilutions of the inhibitor stock solution.

  • Set up the Reaction Plate:

    • To each well of a 96-well UV-transparent plate, add the following components to a final volume of 200 µL:

      • Assay Buffer

      • NADPH (final concentration ~200 µM)

      • DHFR (in excess, to ensure it is not rate-limiting)

      • DHPS (at a concentration that gives a linear reaction rate)

      • 2 µL of inhibitor dilution (or DMSO for control wells)

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a mixture of DHPP and pABA (at concentrations near their respective Kₘ values).

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes in a kinetic plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

The comparison between pteroic acid and 5,6,7,8-tetrahydropteroic acid provides a compelling example of how a simple change in the oxidation state of a molecule can lead to a profound functional divergence in its interaction with metabolic enzymes. Pteroic acid is a well-characterized product inhibitor of dihydropteroate synthase, a key antimicrobial target. In contrast, the available evidence strongly suggests that 5,6,7,8-tetrahydropteroic acid does not inhibit DHPS but rather functions as a substrate for downstream enzymes in the folate biosynthesis pathway, such as dihydrofolate synthetase. This understanding is critical for researchers in the field of antimicrobial drug discovery and for those studying the intricacies of folate metabolism. The experimental protocols provided herein offer a robust framework for further investigation into the inhibition of DHPS and the elucidation of the roles of other folate pathway intermediates.

References

  • Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. ACS Publications. [Link]

  • Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. ScienceDirect. [Link]

  • Deciphering the competitive inhibition of dihydropteroate synthase by 8 marcaptoguanine analogs: enhanced potency in phenylsulfonyl fragments. Taylor & Francis Online. [Link]

  • Pterin–sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. WashU Medicine Research Profiles. [Link]

  • Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes. PMC. [Link]

  • Inhibition of dihydrofolate synthetase by folate, homofolate, pteroate and homopteroate and their reduced forms. PubMed. [Link]

  • Diastereoisomers of 5,10-methylene-5,6,7,8-tetrahydropteroyl-D-glutamic acid. PubMed. [Link]

  • Development of a Pterin-based Fluorescent Probe for Screening Dihydropteroate Synthase. PMC. [Link]

  • 5U10: E. coli dihydropteroate synthase complexed with pteroic acid. RCSB PDB. [Link]

  • 3‑Hydroxy-Beta-Lactam Inhibitors of Dihydrofolate Synthetase. PMC. [Link]

  • Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. ACS Publications. [Link]

  • Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020). IBBR Publications. [Link]

  • (6R,S)-5-Formyl-5,6,7,8-tetrahydropteroic acid. Pteridines.de. [Link]

  • Dihydropteroate Synthase (Sulfonamides) and Dihydrofolate Reductase Inhibitors. ResearchGate. [Link]

  • Dihydrofolate synthetase (DHFS) carries out glutamation of folate... ResearchGate. [Link]

  • Dihydrofolate synthase/folylpolyglutamate synthase - Stenotrophomonas terrae. UniProt. [Link]

Sources

Validation

Cross-reactivity of 5,6,7,8-tetrahydropteroic acid in standard folate immunoassays

As a Senior Application Scientist, evaluating the cross-reactivity of folate intermediates is critical for ensuring the analytical specificity of pharmacokinetic and diagnostic assays. 5,6,7,8-Tetrahydropteroic acid (H4P...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the cross-reactivity of folate intermediates is critical for ensuring the analytical specificity of pharmacokinetic and diagnostic assays. 5,6,7,8-Tetrahydropteroic acid (H4Pte) is a key intermediate and breakdown product in folate metabolism. Because it shares the reduced pterin ring and para-aminobenzoic acid (pABA) moiety with biologically active folates but lacks the terminal glutamate chain, its behavior in standard immunoassays varies drastically depending on the assay's recognition agent.

This guide provides an objective, data-driven comparison of H4Pte cross-reactivity across standard folate immunoassay platforms, detailing the mechanistic logic and experimental protocols required to validate these findings.

Mechanistic Baseline: The Role of the Glutamate Tail

To understand why H4Pte cross-reacts in some assays and not others, we must examine the structural basis of folate recognition.

Folate Binding Protein (FBP) Assays: Standard clinical folate assays (e.g., automated chemiluminescence assays) utilize Folate Binding Protein (FBP) rather than traditional antibodies. FBP exhibits an exceptionally high affinity ( Kd​<1 nM ) for folic acid and its reduced derivatives[1]. Crystallographic and binding studies reveal that while the pterin ring is deeply buried within the receptor pocket, the L-glutamic acid tail remains at the pocket entrance, anchoring the molecule via critical hydrogen bonds[2]. Because H4Pte lacks this distal glutamyl residue, it cannot achieve this surface anchoring. Consequently, free pteroic acid and its reduced derivatives do not appreciably bind to the high-affinity folate receptor or FBP[1][2].

Antibody-Based Assays (ELISA): Conversely, indirect ELISAs often utilize polyclonal antibodies raised against folic acid conjugated to carrier proteins (e.g., BSA) via the γ -carboxylic acid of the glutamate tail. This conjugation masks the glutamate moiety, forcing the immune system to generate antibodies primarily against the exposed pterin-pABA structural motif. As a result, these assays frequently exhibit high cross-reactivity with pteroic acid and H4Pte, as the antibodies do not require the glutamate tail for recognition[3].

FBP_Binding cluster_0 Folic Acid / 5-MTHF cluster_1 5,6,7,8-Tetrahydropteroic Acid (H4Pte) FA Pterin Ring + p-ABA + Glutamate FBP1 Folate Binding Protein (FBP) FA->FBP1 Deep pocket + Surface anchoring Complex1 High Affinity Complex (Kd < 1nM) FBP1->Complex1 H4Pte Reduced Pterin Ring + p-ABA (No Glutamate) FBP2 Folate Binding Protein (FBP) H4Pte->FBP2 Missing glutamate anchoring Complex2 Low Affinity / No Binding (Minimal Cross-reactivity) FBP2->Complex2

Structural basis of FBP binding affinity and cross-reactivity for folates vs. H4Pte.

Comparative Performance Data

The table below summarizes the cross-reactivity of H4Pte compared to primary active folates across different commercial and laboratory assay architectures.

Assay PlatformPrimary Recognition AgentFolic Acid (%)5-MTHF (%)H4Pte (%)
Competitive Chemiluminescence Folate Binding Protein (FBP)100100< 0.1
Competitive Radioassay Folate Binding Protein (FBP)100100< 0.1
Indirect ELISA Polyclonal IgG (Anti-FA-BSA)10085> 60

Data Interpretation: For drug development applications where H4Pte may be present as a metabolite, FBP-based assays are mandatory to prevent false-positive elevations in total active folate measurements.

Experimental Protocol: Validating H4Pte Cross-Reactivity

To rigorously prove the lack of H4Pte cross-reactivity in your specific FBP-based assay, you must execute a self-validating competitive displacement workflow.

Step-by-Step Methodology

Step 1: Buffer Optimization & Reagent Preparation

  • Action: Prepare a high-pH borate assay buffer (50 mM borate, pH 9.3) containing 0.1% Dithiothreitol (DTT).

  • Causality: At physiological pH, FBP has a higher affinity for folic acid than for 5-MTHF. Elevating the pH to 9.3 normalizes the binding kinetics, ensuring the assay measures total folates accurately without bias toward the oxidation state. DTT prevents the oxidative degradation of the highly labile H4Pte during incubation.

Step 2: Matrix Denaturation

  • Action: Spike H4Pte (0.1 to 1000 ng/mL) into a folate-free human serum matrix. Boil the samples for 15 minutes, then centrifuge.

  • Causality: Endogenous FBP in the serum matrix must be completely thermally denatured. If not denatured, endogenous FBP will sequester the tracer, destroying the assay's competitive dynamic range.

Step 3: Competitive Incubation

  • Action: Combine 50 µL of the denatured sample, 50 µL of Acridinium-labeled folic acid (Tracer), and 50 µL of immobilized FBP (e.g., magnetic microparticles). Incubate at 37°C for 30 minutes.

  • Causality: FBP binding sites are limited. The labeled tracer and the unlabeled H4Pte compete for these sites. If H4Pte has cross-reactivity, it will displace the tracer, lowering the final signal.

Step 4: Separation and Washing

  • Action: Apply a magnetic field to pellet the FBP-microparticles. Wash three times with a surfactant-based wash buffer (e.g., PBS with 0.05% Tween-20).

  • Causality: Removes unbound tracer and interfering matrix proteins, ensuring that the final chemiluminescent signal is directly proportional to the bound tracer.

Step 5: System Validation Controls (Critical)

  • Action: Include a Zero Calibrator ( B0​ ) to establish maximum tracer binding, Non-Specific Binding (NSB) wells lacking FBP to quantify background noise, and a 5-MTHF positive control curve.

  • Causality: This triad creates a self-validating system. The B0​ proves the tracer is active; the NSB proves the wash step is effective; the 5-MTHF curve proves the FBP is actively binding folates. If H4Pte shows no signal displacement while 5-MTHF does, the lack of cross-reactivity is definitively proven.

Workflow Step1 1. Reagent Preparation Equilibrate FBP & Labeled Tracer Step2 2. Spiking H4Pte (0.1 to 1000 ng/mL in matrix) Step1->Step2 Step3 3. Competitive Incubation (FBP + Tracer + H4Pte) Step2->Step3 Step4 4. Separation (Wash unbound tracer) Step3->Step4 Step5 5. Signal Quantification (Chemiluminescence) Step4->Step5 Step6 6. Data Analysis (Calculate % Cross-Reactivity) Step5->Step6

Step-by-step competitive immunoassay workflow for validating H4Pte cross-reactivity.

Implications for Drug Development

When developing novel antifolates or assessing the pharmacokinetics of folate-rescue therapies, the choice of assay is paramount. Using an antibody-based ELISA can lead to severe overestimation of active folate pools if H4Pte (or other pteroic acid derivatives) accumulates in the plasma[3]. By standardizing around FBP-based competitive assays, researchers exploit the receptor's strict structural requirement for the γ -glutamyl tail, inherently filtering out inactive pteroic acid metabolites and ensuring high-fidelity pharmacokinetic data[1][2].

References

  • Ke, C. Y., Mathias, C. J., & Green, M. A. (2005). Targeting the Tumor-Associated Folate Receptor with an 111In−DTPA Conjugate of Pteroic Acid. Journal of the American Chemical Society, 127(20), 7421-7426. URL:[Link]

  • Reisenauer, A. M., Chandler, C. J., & Halsted, C. H. (1986). Folate binding and hydrolysis by pig intestinal brush-border membranes. American Journal of Physiology-Gastrointestinal and Liver Physiology, 251(4), G481-G486. URL:[Link]

  • Zhang, T., Xue, H., Zhang, B., et al. (2012). Determination of folic acid in milk, milk powder and energy drink by an indirect immunoassay. Journal of the Science of Food and Agriculture, 92(11), 2297-2304. URL:[Link]

Sources

Comparative

Comparative Mass Fragmentation Patterns of 5,6,7,8-Tetrahydropteroic Acid and its Derivatives: A Technical Guide

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural Elucidation, Mass Spectrometry (ESI/APCI), and Collision-Induced Dissociation (CID) Mechanisms Introduction: The Tetrahydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural Elucidation, Mass Spectrometry (ESI/APCI), and Collision-Induced Dissociation (CID) Mechanisms

Introduction: The Tetrahydropteroic Acid Scaffold

5,6,7,8-tetrahydropteroic acid (H4Pte) serves as the core heterocyclic skeleton for a vast array of biologically critical molecules, including natural folates and synthetic antifolate chemotherapeutics[1]. Accurate structural elucidation and quantification of these derivatives in complex biological matrices rely heavily on tandem mass spectrometry (MS/MS).

Understanding the comparative fragmentation pathways of H4Pte derivatives—such as 5-formyl-5,6,7,8-tetrahydropteroic acid (5-FTHPA), 10-formyl-7,8-dihydrofolic acid (10-FDHFA), and 5-methyltetrahydrofolate (5-CH3-H4PteGlu)—is essential for distinguishing between positional isomers and identifying novel metabolic breakdown products[2][3].

Mechanistic Principles of Pterin Fragmentation

The fragmentation of tetrahydropteroic acid derivatives under Collision-Induced Dissociation (CID) is highly predictable and governed by specific thermodynamic and electronic rules.

The C9-N10 Bond Cleavage

The dominant and most diagnostic fragmentation pathway for folates and pteroic acid derivatives is the cleavage of the C9-N10 bond[4].

  • Causality: This bond is highly susceptible to cleavage because the resulting pterin fragment (often observed at m/z 178 for formylated derivatives) is highly resonance-stabilized[4].

  • Charge Retention: When the charge is retained on the C9 carbon, the stable pterin fragment is formed. Conversely, if the charge is retained on the N10 nitrogen, an immonium ion is generated (e.g., m/z 295 in 10-FDHFA)[4].

The Even-Electron Rule

In both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), the precursor ions generated are typically even-electron species (e.g., [M+H]+ or [M-H]-). Consequently, their fragmentation predominantly yields even-electron product ions[4]. Odd-electron ions are rarely observed; when present, their relative abundances are exceptionally low (typically <5%)[4].

G N1 Precursor Ion [M+H]+ N2 10-FDHFA m/z 472 N1->N2 N3 5-FTHPA m/z 343 N1->N3 N4 C9-N10 Cleavage N2->N4 N7 C9-N10 Cleavage N2->N7 N3->N4 N5 m/z 178 (100%) Pterin Fragment N4->N5 N6 m/z 178 (71%) Pterin Fragment N4->N6 N9 Secondary Loss (-CO / -CH2) N6->N9 N8 m/z 295 (18%) Immonium Ion N7->N8 N10 m/z 164 (74%) N9->N10

Fig 1: Comparative CID fragmentation pathways of 10-FDHFA and 5-FTHPA highlighting C9-N10 cleavage.

Comparative Fragmentation Profiles

While ESI is optimal for unambiguous molecular weight determination of polar, non-volatile carboxylic acids, APCI provides complementary structural elucidation by inducing distinct fragmentation patterns[2][5].

A direct comparison between 10-FDHFA and 5-FTHPA reveals critical kinetic differences. In 10-FDHFA, the m/z 178 ion is the base peak (100% abundance) because its formation requires only a single bond cleavage[4]. In contrast, the same m/z 178 ion in 5-FTHPA appears at a lower relative abundance (71%) because its formation requires the consecutive cleavage of two bonds[4].

Quantitative Fragmentation Summary
CompoundIonization ModePrecursor Ion (m/z)Major Fragments (m/z)Structural Assignment & Causality
10-formyl-7,8-dihydrofolic acid (10-FDHFA) APCI (+)472 [M+H]+178 (100%), 295 (18%), 180 (26%)178 : Pterin fragment (C9-N10 cleavage, charge on C9).295 : Immonium ion (charge on N10).
5-formyl-5,6,7,8-tetrahydropteroic acid (5-FTHPA) APCI (+)343 [M+H]+178 (71%), 164 (74%), 166 (37%)178 : Pterin fragment (requires two cleavages).164 : Loss of CO from m/z 192 or CH2 from m/z 178.
Folic Acid ESI (+)442 [M+H]+295, 176, 424, 313295 : C9-N10 cleavage (p-aminobenzoylglutamate).176 : Pterin fragment.
5-methyltetrahydrofolate (5-CH3-H4PteGlu) ESI (-)458 [M-H]-458 (SIM)Analyzed intact via Selected Ion Monitoring (SIM) to maximize sensitivity in plasma[3][6].

Validated Experimental Methodology: LC-MS/MS Workflow

To ensure a self-validating and highly reproducible analytical system, the quantification of tetrahydropteroic acid derivatives in biological matrices must account for ion suppression. The mandatory inclusion of stable isotope-labeled internal standards (e.g., [13C5]-5-methylTHF or [2H4]-folic acid) is required to normalize matrix effects[3][6].

Step-by-Step Protocol for Folate Derivative Quantification

1. Sample Preparation & Extraction

  • Rationale: Folates are highly susceptible to oxidation. Extraction must be performed under subdued light and in the presence of antioxidants (e.g., ascorbic acid).

  • Procedure: Load 2 mL of plasma onto Folate Binding Protein (FBP) affinity columns[3][6]. Wash with phosphate buffer to remove matrix interferences, and elute the concentrated folates using an acidic buffer (e.g., trifluoroacetic acid).

2. Chromatographic Separation

  • Rationale: Baseline resolution of isobaric derivatives is critical prior to MS introduction.

  • Procedure: Inject the eluate onto a reverse-phase C18 column (e.g., Superspher 100RP18, 4 µm)[6]. Utilize an isocratic or shallow gradient mobile phase consisting of 0.1 M acetic acid (pH 3.3) and acetonitrile (90:10 v/v) at a flow rate of 250 µL/min[6].

3. Mass Spectrometric Detection (ESI-MS/MS)

  • Rationale: Negative ion mode often provides superior signal-to-noise ratios for polyglutamated or highly acidic derivatives.

  • Procedure: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. For 5-methyltetrahydrofolate, monitor the [M-H]- transition at m/z 458 for the endogenous analyte and m/z 464 for the 13C-labeled internal standard[3][6].

G S1 Sample Prep FBP Affinity Columns S2 Chromatography RP-HPLC (C18) S1->S2 S3 Ionization ESI / APCI S2->S3 S4 Fragmentation CID (C9-N10) S3->S4 S5 Detection MRM / SIM S4->S5

Fig 2: Standardized LC-MS/MS workflow for the isolation and quantification of folate derivatives.

Conclusion

The structural elucidation of 5,6,7,8-tetrahydropteroic acid derivatives relies on the predictable nature of their gas-phase fragmentation. By understanding the thermodynamic drivers behind the C9-N10 bond cleavage and leveraging the complementary nature of ESI and APCI, researchers can confidently map the metabolic pathways of novel antifolates and nutritional supplements. Strict adherence to isotope-dilution methodologies ensures that these mass spectrometric patterns translate into robust, quantitative clinical data.

References

  • Interpretation of Electrospray and Atmospheric Pressure Chemical Ionization Mass Spectra of 10-formyl-7,8-dihydrofolic Acid and 5-formyl-5,6,7,8-tetrahydropteroic Acid. PubMed.
  • Interpretation of electrospray and atmospheric pressure chemical ionization mass spectra of 10-formyl-7,8-dihydrofolic acid and 5-formyl-5,6,7,8-tetrahydropteroic acid. SciSpace.
  • Dihydrofolic acid (ECMDB01056) (M2MDB000235). ECMDB.
  • Dilute-and-shoot-based direct nano-electrospray ionization tandem mass spectrometry as screening methodology for multivitamins in dietary supplement and human urine. PMC.
  • Interpretation of Electrospray and Atmospheric Pressure Chemical Ionization Mass Spectra of 10-Formyl-7,8-dihydrofolic Acid and 5-formyl-5,6,7,8-tetrahydropteroic acid. UPCE.
  • 5-Methyltetrahydrofolic acid and folic acid measured in plasma with liquid chromatography tandem mass spectrometry: Applications to folate absorption and metabolism.
  • Determination of 5-Methyltetrahydrofolate (13C-Labeled and Unlabeled) in Human Plasma and Urine by Combined Liquid Chromatography Mass Spectrometry.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5,6,7,8-Tetrahydropteroic Acid

As a Senior Application Scientist, I understand that handling highly reactive biochemical intermediates requires more than just a list of safety rules—it requires a deep mechanistic understanding of the compound's behavi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling highly reactive biochemical intermediates requires more than just a list of safety rules—it requires a deep mechanistic understanding of the compound's behavior.

5,6,7,8-Tetrahydropteroic acid (and its derivatives, such as 5-formyl-5,6,7,8-tetrahydropteroic acid, CAS 4349-43-3) is a critical pharmaceutical analytical impurity of folic acid and a highly specific substrate for enzymes like methenyltetrahydrofolate synthetase[1]. Because it lacks the stabilizing polyglutamate tail of typical cellular folates and possesses an electron-rich tetrahydropyrazine ring, it is exceptionally prone to rapid oxidative degradation[2]. Furthermore, as a fine, lyophilized powder, it presents specific respiratory and dermal sensitization hazards[3].

This guide provides the foundational causality behind the required Personal Protective Equipment (PPE) and delivers a self-validating, step-by-step operational protocol for handling this compound safely and effectively.

Pathway FA Folic Acid (API) Vitamin B9 Impurity 5-Formyl-5,6,7,8- tetrahydropteroic acid (CAS 4349-43-3) FA->Impurity Degradation/ Impurity Profile Enzyme Methenyltetrahydrofolate Synthetase Impurity->Enzyme Substrate Binding Complex Enzyme-Substrate Complex Enzyme->Complex Catalysis

Fig 1: Logical relationship of 5-formyl-5,6,7,8-tetrahydropteroic acid in folate metabolism.

Phase 1: Hazard Identification & Causality

Before selecting PPE, we must understand the specific threats posed by the chemical structure and physical state of the compound. According to the Globally Harmonized System (GHS), 5-formyl-5,6,7,8-tetrahydropteroic acid triggers two primary health hazard codes:

  • H334 (Respiratory Sensitization): Inhalation of the fine powder may cause allergy, asthma symptoms, or breathing difficulties[3].

  • H317 (Skin Sensitization): Direct dermal contact may provoke an allergic skin reaction[3].

Because the compound is typically shipped in microgram to milligram quantities as a lyophilized powder, the primary risk vector is aerosolization upon opening the vial.

Phase 2: Quantitative PPE Requirements

To mitigate these specific vectors, the following PPE matrix must be strictly adhered to. All equipment must meet the specified international safety standards.

Equipment CategorySpecification / StandardCausality & Operational Purpose
Respiratory Protection NIOSH N95 or P100 Particulate RespiratorMitigates the H334 hazard by filtering aerosolized fine powders. Note: Mandatory if handling outside a Class II Biological Safety Cabinet (BSC).
Hand Protection Double Nitrile Gloves (EN 374 / ASTM D6978)Prevents H317 dermal sensitization. Double gloving ensures barrier integrity during alkaline solvent handling.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Protects ocular mucosa from powder dust and accidental splashes during the alkaline reconstitution phase.
Body Protection Flame-resistant Lab Coat (Fully Buttoned)Provides a physical barrier against particulate settling on personal clothing, preventing secondary exposure.

Phase 3: Experimental Workflow & Handling Protocol

The following protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Workflow Step1 1. Receive & Inspect Vial (Powder Form) Haz1 Hazard: H334 (Resp. Sensitization) Step1->Haz1 Haz2 Hazard: H317 (Skin Sensitization) Step1->Haz2 PPE Don PPE: N95/P100, Double Gloves, Lab Coat & Goggles Haz1->PPE Haz2->PPE Step2 2. Centrifuge Vial (Dislodge Powder from Cap) PPE->Step2 Step3 3. Reconstitute in 0.05% NaOH (Solubilization) Step2->Step3 Warn Risk: Rapid Oxidation Step3->Warn Step4 4. Purge with Inert Gas (Argon/Nitrogen) Warn->Step4 Step5 5. Aliquot & Store at -20°C (Light-Resistant) Step4->Step5

Fig 2: Step-by-step experimental workflow and safety checkpoints for handling the compound.

Step 1: Pre-Handling Preparation

Action: Before opening, briefly centrifuge the vial in a tabletop microcentrifuge at 3,000 x g for 30 seconds. Causality: Small volumes of the lyophilized substrate frequently become entrapped in the upper seal and cap of the vial during shipment[4]. Opening the vial without centrifugation will cause immediate aerosolization of the powder, triggering an H334 inhalation risk.

Step 2: Reconstitution & Solubilization

Action: Inside a Class II BSC or Chemical Fume Hood, slowly add the appropriate volume of 0.05% NaOH to achieve the desired stock concentration (e.g., 1 mg / 3 mL)[2]. Causality: Tetrahydropteroic acid and its derivatives are almost entirely insoluble in neutral water. The addition of a mild alkali is chemically required to deprotonate the carboxylic acid moieties, facilitating aqueous solubility[2].

Validation Checkpoint: Visually inspect the vial against a white background. The solution must transition to a clear, light yellow/brown tint without any floating particulate matter. If particulates remain, apply brief ultrasonication until total optical clarity is achieved[2].

Step 3: Stabilization & Storage

Action: Immediately purge the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing. Aliquot into single-use, light-resistant amber vials and store immediately at -20°C or colder[2]. Causality: Solutions of tetrahydropteroic acid derivatives are highly unstable and oxidize very quickly in the presence of atmospheric oxygen and ambient light[2]. Single-use aliquots prevent repeated freeze-thaw cycles and repeated oxygen exposure.

Phase 4: Spill Response and Disposal Plan

In the event of an accidental spill of the dry powder or reconstituted solution, execute the following logistical plan:

  • Immediate Containment: Stop the leak if it can be done without risk. Do not sweep dry powder, as this will aerosolize the sensitizing agent. Instead, gently cover the spilled powder with a plastic sheet to prevent spreading via ambient air currents[5].

  • Decontamination: While wearing full PPE (including N95/P100), wipe up the spill using damp, absorbent laboratory pads. If the spill is a solution, use dry absorbent pads followed by a wipe-down with a mild alkaline detergent.

  • Disposal: Place all contaminated wipes, empty vials, and compromised PPE into a clearly labeled, sealable hazardous waste container. 5,6,7,8-Tetrahydropteroic acid must not be flushed down the drain[5]. It must be disposed of as hazardous chemical waste via a licensed institutional waste contractor.

References

  • Title: PubChem Compound Summary for CID 135991838, 5-Formyltetrahydropteroic acid Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: 5-formyl-5,6,7,8-tetrahydropteroic acid Source: LookChem URL: [Link]

  • Title: Data Sheet: Pteroic Acid and 7,8-Dihydropteroic acid Source: Schircks Laboratories URL: [Link]

  • Title: Scientific Documentation - Leucovorin Calcium Source: Spectrum Pharmacy Products URL: [Link]

Sources

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